K-Ras(G12C) inhibitor 9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUSBCDCZNBNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClIN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Allosteric Binding Pocket of K-Ras(G12C) Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric binding pocket of the Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) G12C mutant and the mechanism of action of its covalent inhibitor, compound 9. This document details the structural basis of inhibition, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to K-Ras(G12C) as a Therapeutic Target
The K-Ras protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating processes such as cell growth, division, and survival.[1][2][3] It cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives tumor progression.[5][6] The G12C mutation, where glycine at position 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer.[7] This mutation introduces a reactive cysteine residue that has become a key target for a new class of covalent inhibitors.[7][8]
These inhibitors function by irreversibly binding to the mutant cysteine 12, locking the K-Ras(G12C) protein in an inactive, GDP-bound conformation.[7][8] This allosteric inhibition prevents the interaction of K-Ras with its downstream effector proteins, thereby blocking pro-proliferative signaling.[7][9]
The Allosteric Switch-II Pocket (S-IIP)
A seminal discovery by Shokat and colleagues revealed a previously uncharacterized allosteric pocket on the surface of K-Ras(G12C), termed the Switch-II Pocket (S-IIP).[5][7][10] This pocket is located beneath the effector-binding Switch-II region and is not apparent in the active, GTP-bound state of the protein.[7][9] The formation of this pocket is a dynamic process, and it becomes accessible for inhibitor binding when K-Ras(G12C) is in the GDP-bound state.[10]
Inhibitor 9, an acrylamide-based electrophile, was developed to target this pocket.[8] Crystallographic studies have shown that upon binding, the inhibitor forms a covalent bond with the thiol group of the mutant Cys12.[7] This covalent modification disrupts the conformations of both Switch-I and Switch-II regions, which are critical for effector protein binding (e.g., Raf kinases) and for the interaction with guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP.[7][9] By locking K-Ras(G12C) in the inactive state, these inhibitors effectively shut down its oncogenic signaling.
Quantitative Data for K-Ras(G12C) Inhibitors
The following table summarizes key quantitative data for K-Ras(G12C) inhibitor 9 and provides a comparison with the clinically approved inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849), to offer a broader context of inhibitor potency.
| Inhibitor | Parameter | Value | Cell Line/Conditions | Reference |
| Inhibitor 9 | Adduct Formation | 100% | 10 µM, 24 hours, in vitro | [2][3] |
| Kd | 92 µM | in vitro | [1] | |
| IC50 | 39.56 µM | H2122 (NSCLC), 72 hours | [1] | |
| IC50 | 66.02 µM | H358 (NSCLC), 72 hours | [1] | |
| IC50 | 59.33 µM | H460 (NSCLC), 72 hours | [1] | |
| Binding Affinity | -5.41 kcal/mol | K-Ras(G12C) protein | [1] | |
| Sotorasib (AMG510) | IC50 (p-ERK) | 8.88 nM | in vitro nucleotide exchange assay | [11][12] |
| Adagrasib (MRTX849) | IC50 (Cell Viability) | < 100 nM | Multiple K-Ras(G12C) mutant cell lines (3D assay) | [13] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize K-Ras(G12C) inhibitors.
Mass Spectrometry for Covalent Adduct Formation
This assay directly measures the extent and rate of covalent bond formation between the inhibitor and the Cys12 residue of K-Ras(G12C).
Protocol:
-
Purified recombinant K-Ras(G12C) protein is incubated with the inhibitor at a specific concentration and for a defined period.
-
The reaction is quenched, and the protein sample is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectra of the intact protein are analyzed to determine the percentage of the protein that has been modified by the inhibitor, as indicated by a mass shift corresponding to the molecular weight of the inhibitor.
-
For kinetic analysis (kinact/KI), the rate of modification (kobs) is measured at different inhibitor concentrations.
Nucleotide Exchange Assays
These assays measure the inhibitor's effect on the exchange of GDP for GTP, a critical step in K-Ras activation. A common method is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.
Protocol:
-
Recombinant K-Ras(G12C) protein is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).
-
The inhibitor is incubated with the GDP-loaded K-Ras(G12C).
-
A guanine nucleotide exchange factor (e.g., SOS1) and an excess of a non-hydrolyzable GTP analog (e.g., GTPγS) are added to initiate the nucleotide exchange reaction.
-
The displacement of the fluorescent GDP analog by GTPγS leads to a change in the fluorescence signal, which is monitored over time using a plate reader.
-
The rate of nucleotide exchange in the presence of the inhibitor is compared to a control without the inhibitor to determine the inhibitory activity (IC50).
Cellular Viability Assays
These assays assess the effect of the inhibitor on the proliferation and survival of cancer cell lines harboring the K-Ras(G12C) mutation. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Protocol:
-
K-Ras(G12C) mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a specific incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
The luminescence is measured using a luminometer.
-
The data is normalized to untreated controls, and the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability) is calculated.
Western Blot for Downstream Signaling
This technique is used to determine if the inhibitor blocks the K-Ras signaling pathway within the cell by measuring the phosphorylation status of downstream effector proteins like ERK.
Protocol:
-
K-Ras(G12C) mutant cells are treated with the inhibitor for a specified time.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are then added.
-
A chemiluminescent substrate is applied, and the resulting signal is captured on an imaging system.
-
The level of p-ERK is normalized to the level of total ERK to determine the extent of pathway inhibition.
Visualizations
The following diagrams illustrate the K-Ras signaling pathway and a general experimental workflow for the characterization of K-Ras(G12C) inhibitors.
Caption: K-Ras(G12C) Signaling Pathway and Point of Inhibition.
Caption: Workflow for K-Ras(G12C) Inhibitor Characterization.
Conclusion
The discovery of the allosteric Switch-II pocket in K-Ras(G12C) has been a landmark achievement in oncology drug discovery, transforming a previously "undruggable" target into a tractable one. Inhibitor 9 represents an early example of the successful structure-based design of covalent molecules that exploit the unique reactivity of the Cys12 mutant. By irreversibly binding to this allosteric site, these inhibitors lock K-Ras(G12C) in an inactive conformation, providing a powerful mechanism to block its oncogenic signaling. The experimental protocols and data presented in this guide offer a foundational understanding for researchers engaged in the ongoing development of next-generation K-Ras inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predicting Response to KRAS G12C Inhibitors in NSCLC - The ASCO Post [ascopost.com]
- 10. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
Covalent Modification of Cysteine-12 by K-Ras(G12C) Inhibitor 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the covalent modification of the cysteine-12 residue in the K-Ras(G12C) mutant protein by small molecule inhibitors. While this guide focuses on the principles and methodologies relevant to K-Ras(G12C) inhibitor 9, quantitative data and detailed protocols for the well-characterized inhibitors Adagrasib (MRTX849) and Sotorasib (AMG510) are used as illustrative examples due to the limited availability of specific data for inhibitor 9. These compounds share the same mechanism of action, irreversibly binding to Cys12 and locking the oncoprotein in an inactive state.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, creates a druggable pocket that has been successfully targeted by a new class of covalent inhibitors. These inhibitors form an irreversible bond with the mutant cysteine, leading to the allosteric inhibition of K-Ras(G12C) and the suppression of downstream oncogenic signaling. This guide details the biochemical and cellular characterization of these inhibitors, including quantitative binding and kinetic data, experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data for the well-characterized K-Ras(G12C) covalent inhibitors, Adagrasib (MRTX849) and Sotorasib (AMG510), which serve as representative examples for understanding the properties of this compound.
Table 1: Biochemical Potency and Covalent Modification Kinetics
| Inhibitor | Target | Assay | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) | Reference |
| Adagrasib (MRTX849) | K-Ras(G12C) | LC-MS | 3.7 ± 0.5 | 0.13 ± 0.01 | 35,000 ± 300 | [1] |
| Sotorasib (AMG510) | K-Ras(G12C) | Stopped-flow fluorescence | >300 | - | 510 ± 75 | [2] |
| Sotorasib (AMG510) | K-Ras(G12C) | Coupled Nucleotide Exchange | - | - | 9,900 | [3] |
Note: The kinetic parameters for covalent inhibitors are crucial for understanding their efficiency. KI represents the initial reversible binding affinity, kinact is the rate of covalent bond formation, and the ratio kinact/KI is the second-order rate constant that measures the overall covalent modification efficiency.
Table 2: Cellular Activity of K-Ras(G12C) Inhibitors
| Inhibitor | Cell Line | Mutation | Assay | IC50 (nM) | Reference |
| Adagrasib (MRTX849) | MIA PaCa-2 | K-Ras(G12C) | Cell Viability (2D) | 10 - 973 | [4] |
| Adagrasib (MRTX849) | H358 | K-Ras(G12C) | pERK Inhibition | single-digit nM | [4] |
| Sotorasib (AMG510) | MIA PaCa-2 | K-Ras(G12C) | Cell Viability (72h) | 5 | [3] |
| Sotorasib (AMG510) | H358 | K-Ras(G12C) | pERK Inhibition (2h) | 70 | [3] |
| KRAS inhibitor-9 | H2122 | K-Ras(G12C) | Cell Viability (72h) | 39,560 | [5] |
| KRAS inhibitor-9 | H358 | K-Ras(G12C) | Cell Viability (72h) | 66,020 | [5] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition in vitro. These values can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and reagents.
Mass Spectrometry for Confirmation of Covalent Modification
This protocol is designed to confirm the covalent binding of an inhibitor to K-Ras(G12C) and determine the stoichiometry of the modification.
a. Sample Preparation:
-
Incubate purified recombinant K-Ras(G12C) protein (typically 5-10 µM) with a molar excess of the covalent inhibitor (e.g., 10-50 µM) in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2) at room temperature for a defined period (e.g., 1-24 hours).
-
Include a vehicle control (e.g., DMSO) under the same conditions.
-
Terminate the reaction by quenching with a reducing agent like DTT or by acidifying the solution (e.g., with 0.1% formic acid).
b. LC-MS Analysis:
-
Desalt the protein samples using a C4 ZipTip or a similar reversed-phase chromatography method.
-
Elute the protein directly into the mass spectrometer.
-
Perform intact protein analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra over a defined m/z range.
-
Deconvolute the resulting multi-charged spectra to obtain the accurate mass of the unmodified and modified protein. The mass shift should correspond to the molecular weight of the inhibitor.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Nucleotide Exchange
This assay measures the ability of an inhibitor to lock K-Ras(G12C) in the GDP-bound state by inhibiting the exchange for GTP.
a. Reagents:
-
Purified, GDP-loaded K-Ras(G12C) protein.
-
Guanine nucleotide exchange factor (GEF), such as SOS1.
-
Non-hydrolyzable GTP analog labeled with a FRET donor (e.g., Eu-GTP).
-
A fluorescently labeled RAF1-RBD (Ras Binding Domain) that binds to active, GTP-bound K-Ras, labeled with a FRET acceptor (e.g., APC).
b. Protocol:
-
In a 384-well plate, add the K-Ras(G12C) inhibitor at various concentrations.
-
Add GDP-loaded K-Ras(G12C) and incubate to allow for covalent modification.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and Eu-GTP.
-
Incubate to allow for nucleotide exchange.
-
Add the APC-labeled RAF1-RBD.
-
Incubate to allow for binding of RAF1-RBD to GTP-loaded K-Ras(G12C).
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of nucleotide exchange.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability of cancer cell lines harboring the K-Ras(G12C) mutation.
a. Cell Culture:
-
Plate K-Ras(G12C) mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Include a wild-type K-Ras cell line as a negative control.
b. Treatment:
-
Treat the cells with a serial dilution of the K-Ras(G12C) inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
c. Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
K-Ras Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical K-Ras signaling pathway and the mechanism of action for covalent K-Ras(G12C) inhibitors.
References
K-Ras(G12C) Inhibitor 9: A Deep Dive into its Impact on GTP/GDP Binding and Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of K-Ras(G12C) inhibitor 9, focusing on its mechanism of action at the core of cellular signaling: the binding of GTP and GDP to the K-Ras oncoprotein. Through a detailed examination of its biochemical effects, experimental methodologies, and the broader signaling context, this document serves as a critical resource for professionals engaged in cancer research and the development of targeted therapies.
Executive Summary
The K-Ras protein is a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state, regulating critical cellular processes such as proliferation, differentiation, and survival. The G12C mutation in K-Ras impairs its ability to hydrolyze GTP, leading to its constitutive activation and driving the growth of numerous cancers. This compound is an allosteric, irreversible inhibitor that covalently targets the mutant cysteine at position 12. By binding to the GDP-bound state of K-Ras(G12C), the inhibitor locks the protein in its inactive conformation, preventing the exchange of GDP for GTP and thereby abrogating downstream oncogenic signaling. This guide delves into the quantitative effects of this inhibition, the experimental methods used to measure it, and the signaling pathways it modulates.
Mechanism of Action: Allosteric Trapping of the Inactive State
This compound is a member of a class of acrylamide-based electrophilic compounds that exhibit high selectivity for the G12C mutant of K-Ras.[1] Its mechanism of action is centered on the irreversible covalent modification of the Cys12 residue, which is only accessible in the GDP-bound, or "off," state of the protein.
This covalent binding occurs in a previously unrecognized allosteric site known as the Switch-II pocket (S-IIP).[2] The binding of inhibitor 9 to this pocket induces a conformational change that disrupts the nearby Switch-I and Switch-II regions, which are critical for effector protein binding (e.g., Raf kinases).[2] This disruption has two major consequences:
-
Inhibition of Nucleotide Exchange: The inhibitor-bound K-Ras(G12C) is trapped in its inactive GDP-bound state, sterically and allosterically hindering the interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[3] This prevents the exchange of GDP for GTP, which is a prerequisite for K-Ras activation.
-
Altered Nucleotide Affinity: The binding of the inhibitor subverts the native nucleotide preference of K-Ras(G12C), favoring the binding of GDP over GTP.[2] This further stabilizes the inactive state of the oncoprotein.
The overall effect is a significant reduction in the population of active, GTP-bound K-Ras(G12C), leading to the suppression of downstream pro-proliferative signaling pathways.
Quantitative Analysis of Inhibitor 9's Effects
While the seminal paper by Ostrem et al. focused on analogues for detailed quantitative nucleotide affinity studies, subsequent characterization and commercial availability of a compound identified as "KRAS inhibitor-9" provide quantitative insights into its potency. It is important to note that while this is widely understood to be the same compound, direct head-to-head confirmatory data in the primary literature is sparse.
Table 1: Biochemical and Cellular Potency of KRAS inhibitor-9
| Parameter | Value | Cell Line/System | Comments | Source |
| Binding Affinity (Kd) | 92 μM | Purified K-Ras protein | Represents the equilibrium dissociation constant. | [4] |
| IC50 (Cell Viability) | 39.56 μM | H2122 (NSCLC) | Half-maximal inhibitory concentration after 72 hours of treatment. | [4] |
| 66.02 μM | H358 (NSCLC) | Half-maximal inhibitory concentration after 72 hours of treatment. | [4] | |
| 55.73 μM | H460 (NSCLC) | Half-maximal inhibitory concentration after 72 hours of treatment. | [4] | |
| Protein Modification | ~99% | Purified K-Ras(G12C) | Percentage of protein covalently modified after 24 hours with 10 μM inhibitor. | [2] |
Experimental Protocols
The characterization of K-Ras(G12C) inhibitors relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Nucleotide Exchange Assay (Fluorescence Polarization-Based)
This assay measures the ability of an inhibitor to prevent the exchange of a fluorescently labeled GDP analogue (e.g., BODIPY-GDP) for unlabeled GTP.
Materials:
-
Purified, recombinant K-Ras(G12C) protein
-
BODIPY-FL-GDP
-
Guanosine triphosphate (GTP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
384-well, low-volume, black, round-bottom plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Protein-Nucleotide Loading: Incubate purified K-Ras(G12C) with a 5-fold molar excess of BODIPY-FL-GDP in the presence of 10 mM EDTA at room temperature for 1 hour to facilitate nucleotide exchange.
-
Removal of Excess Nucleotide: Quench the exchange reaction by adding MgCl2 to a final concentration of 20 mM. Remove unbound BODIPY-FL-GDP using a desalting column (e.g., Zeba Spin Desalting Columns).
-
Inhibitor Incubation: In a 384-well plate, add 10 µL of BODIPY-GDP-loaded K-Ras(G12C) (e.g., at 200 nM) to each well.
-
Add 1 µL of this compound at various concentrations (typically a 10-point serial dilution). For a negative control, add 1 µL of DMSO.
-
Incubate the plate at room temperature for a predefined period (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Initiation of Nucleotide Exchange: Add 10 µL of a GTP/EDTA solution (e.g., 2 mM GTP and 20 mM EDTA in assay buffer) to each well to initiate the exchange of BODIPY-GDP for GTP.
-
Signal Detection: Immediately begin monitoring the fluorescence polarization signal every 1-2 minutes for 60-90 minutes.
-
Data Analysis: The displacement of the larger, protein-bound BODIPY-GDP with the small, free fluorescent nucleotide results in a decrease in fluorescence polarization. The rate of this decrease is indicative of the nucleotide exchange rate. Plot the initial rates of reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is well-suited for high-throughput screening and measures the interaction of activated K-Ras(G12C) with a downstream effector protein.
Materials:
-
Purified, recombinant His-tagged K-Ras(G12C) protein
-
Purified, recombinant GST-tagged Raf-RBD (Ras Binding Domain)
-
Europium-labeled anti-His antibody (Donor)
-
Allophycocyanin (APC)-labeled anti-GST antibody (Acceptor)
-
GTPγS (a non-hydrolyzable GTP analog)
-
Assay Buffer
-
This compound
-
384-well, low-volume, white plates
-
TR-FRET compatible microplate reader
Procedure:
-
Inhibitor Incubation: In a 384-well plate, add K-Ras(G12C) protein and this compound at various concentrations. Incubate for 30-60 minutes at room temperature.
-
Activation of K-Ras: Add GTPγS to the wells to a final concentration that promotes nucleotide exchange and activation of K-Ras(G12C).
-
Effector Protein Binding: Add GST-tagged Raf-RBD to the wells.
-
Antibody Addition: Add the Europium-labeled anti-His antibody and the APC-labeled anti-GST antibody.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for the binding events to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET reader, exciting at 340 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Inhibition of K-Ras(G12C) activation will prevent its binding to Raf-RBD, leading to a decrease in the TR-FRET signal. Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: The K-Ras signaling pathway and the mechanism of inhibitor 9.
Caption: Workflow of a fluorescence polarization-based nucleotide exchange assay.
Caption: Logical relationship of inhibitor 9's effect on the K-Ras nucleotide cycle.
Conclusion and Future Directions
This compound represents a landmark achievement in the quest to drug the previously "undruggable" K-Ras oncoprotein. Its mechanism of trapping the inactive, GDP-bound state through covalent modification of the mutant cysteine provides a powerful and selective means of inhibiting oncogenic signaling. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other K-Ras inhibitors.
Future research will likely focus on several key areas:
-
Overcoming Resistance: Understanding and circumventing the mechanisms of acquired resistance to K-Ras(G12C) inhibitors is a critical priority.
-
Combination Therapies: Exploring synergistic combinations of K-Ras(G12C) inhibitors with other targeted agents or immunotherapies holds significant promise.
-
Targeting Other K-Ras Mutants: The principles learned from the development of G12C inhibitors are being applied to the design of inhibitors for other prevalent K-Ras mutations, such as G12D and G12V.
The continued investigation into the intricate interplay between K-Ras, its nucleotide binding, and the effects of targeted inhibitors will undoubtedly pave the way for more effective and durable cancer therapies.
References
- 1. interpriseusa.com [interpriseusa.com]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Downstream Signaling Pathways Affected by K-Ras(G12C) Inhibitor 9 (Adagrasib/MRTX849): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), has been a particularly challenging target for therapeutic intervention. K-Ras(G12C) inhibitor 9, also known as Adagrasib (MRTX849), is a potent and selective covalent inhibitor that irreversibly binds to the mutant cysteine 12 of KRAS G12C. This binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting its downstream signaling functions that are critical for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by Adagrasib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Mechanism of Action
Adagrasib is an allosteric inhibitor that selectively targets the KRAS G12C mutant protein.[1] In its normal function, KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and aberrant activation of downstream signaling cascades. Adagrasib counters this by covalently binding to the cysteine residue of the G12C mutant, trapping the oncoprotein in its inactive GDP-bound conformation. This action effectively blocks the signal transduction through key oncogenic pathways.
Core Signaling Pathways Modulated by Adagrasib
The primary downstream signaling cascades affected by the inhibition of K-Ras(G12C) are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. These pathways are central to cell proliferation, survival, and differentiation.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that is often hyperactivated in KRAS-mutant cancers. Inhibition of K-Ras(G12C) by Adagrasib leads to a significant reduction in the phosphorylation and activation of key components of this pathway, including RAF, MEK, and ERK. This ultimately results in decreased cell proliferation and tumor growth.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical downstream effector of RAS signaling, playing a vital role in cell survival, growth, and metabolism. While the effect of Adagrasib on the PI3K/AKT/mTOR pathway can be more subtle compared to the MAPK/ERK pathway, its inhibition contributes to the overall anti-tumor activity. Adagrasib has been shown to inhibit the phosphorylation of downstream targets such as the ribosomal protein S6 (S6).[2]
Quantitative Data on Downstream Signaling Inhibition
The following tables summarize the quantitative effects of Adagrasib (MRTX849) on cell viability and downstream signaling pathways in various K-Ras(G12C) mutant cancer cell lines.
| Cell Line (Cancer Type) | IC50 (nM) - 2D Cell Viability | IC50 (nM) - 3D Spheroid Viability |
| MIA PaCa-2 (Pancreatic) | 10 | 0.2 |
| H1373 (Lung) | - | - |
| H358 (Lung) | 10 | 1042 |
| H2122 (Lung) | 973 | - |
| SW1573 (Lung) | - | - |
| H2030 (Lung) | - | - |
| KYSE-410 (Esophageal) | - | - |
Data sourced from Selleck Chemicals product information.
| Downstream Effector | Cell Line | Treatment Condition | Observed Effect | Reference |
| p-ERK1/2 | H358 xenograft | 10, 30, 100 mg/kg single dose | Dose-dependent inhibition at 6 hours | [2] |
| p-S6 (S235/236) | H358 xenograft | 10, 30, 100 mg/kg single dose | Dose-dependent inhibition at 6 hours | [2] |
| p-ERK1/2 | MIA PaCa-2 | 100 nM MRTX849 | Inhibition observed from 1 to 72 hours | [2] |
| Active RAS | MIA PaCa-2 | 24 hours with MRTX849 | Reduction in RAS-GTP abundance | [2] |
Signaling Pathway and Experimental Workflow Diagrams
K-Ras(G12C) Downstream Signaling Pathways
Caption: Downstream signaling from K-Ras(G12C) and the point of inhibition by Adagrasib.
Experimental Workflow: Western Blot for Pathway Analysis
Caption: A typical workflow for analyzing downstream signaling proteins by Western blot.
Experimental Workflow: Immunoprecipitation for Protein-Protein Interactions
References
- 1. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of K-Ras(G12C) in Tumorigenesis with Inhibitor 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of the K-Ras(G12C) mutation in cancer development and the mechanism of a specific covalent inhibitor, referred to as inhibitor 9. This document details the experimental protocols to assess the inhibitor's efficacy and outlines the key signaling pathways involved.
Introduction: The Challenge of Targeting K-Ras(G12C)
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, playing a critical role in tumor initiation and progression. The K-Ras protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[1] Mutations in KRAS, particularly at codon 12, impair its intrinsic GTPase activity, leading to a constitutively active state and uncontrolled cell signaling.
The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common KRAS alteration found in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. For many years, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface. However, the discovery of a novel allosteric pocket on the K-Ras(G12C) mutant protein has enabled the development of covalent inhibitors that specifically target the mutant cysteine.[2][3]
"K-Ras(G12C) inhibitor 9" belongs to a class of small molecules that irreversibly and allosterically bind to the GDP-bound state of K-Ras(G12C).[4] This covalent modification locks the oncoprotein in an inactive conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[2][3]
Quantitative Data: In Vitro Efficacy of a K-Ras(G12C) Inhibitor
The following tables summarize the in vitro efficacy of a representative K-Ras(G12C) inhibitor from the same class as inhibitor 9, referred to as compound 12 in the foundational study by Ostrem et al., 2013.[2]
Table 1: Cell Viability in K-Ras(G12C) Mutant and Wild-Type Cell Lines
| Cell Line | K-Ras Status | % Viability (relative to DMSO control) at 10 µM inhibitor concentration |
| H1792 | G12C | ~50% |
| H358 | G12C | ~60% |
| H23 | G12C | ~70% |
| Calu-1 | G12C | ~75% |
| H1437 | Wild-Type | ~100% |
| H1299 | Wild-Type | ~100% |
| A549 | G12S | ~100% |
Data is approximated from graphical representations in Ostrem et al., Nature, 2013.[2]
Table 2: Apoptosis Induction in K-Ras(G12C) Mutant and Wild-Type Cell Lines
| Cell Line | K-Ras Status | Fold Increase in Apoptosis (relative to DMSO control) at 10 µM inhibitor concentration |
| H1792 | G12C | ~3.5 |
| H358 | G12C | ~3.0 |
| H23 | G12C | ~2.5 |
| Calu-1 | G12C | ~2.0 |
| H1437 | Wild-Type | ~1.0 |
| H1299 | Wild-Type | ~1.0 |
| A549 | G12S | ~1.0 |
Data is approximated from graphical representations in Ostrem et al., Nature, 2013.[2]
Signaling Pathways and Experimental Workflows
K-Ras(G12C) Downstream Signaling Pathway
The constitutively active K-Ras(G12C) mutant primarily signals through the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation. Inhibitor 9, by locking K-Ras(G12C) in an inactive state, blocks these downstream signaling cascades.
Caption: K-Ras(G12C) signaling pathway and the mechanism of inhibitor 9.
Experimental Workflow: Assessing Inhibitor Efficacy
A typical workflow to evaluate the efficacy of a K-Ras(G12C) inhibitor involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for evaluating a K-Ras(G12C) inhibitor.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
K-Ras(G12C) mutant and wild-type cell lines
-
Complete cell culture medium
-
96-well plates
-
Inhibitor 9 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Inhibitor 9 in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of Inhibitor 9 or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
K-Ras Activation (Raf-RBD Pulldown) Assay
This assay is used to specifically pull down the active, GTP-bound form of K-Ras to assess the inhibitory effect of a compound on K-Ras activation.
Materials:
-
Cell lysates from cells treated with Inhibitor 9 or vehicle control
-
Raf1-RBD (Ras Binding Domain) agarose beads
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)
-
GTPγS and GDP for positive and negative controls
-
SDS-PAGE sample buffer
-
Anti-K-Ras antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the treated cells in ice-cold Lysis/Wash Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Incubate 500 µg to 1 mg of protein lysate with Raf1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
For controls, preload separate lysate aliquots with GTPγS (non-hydrolyzable GTP analog, positive control) or GDP (negative control) before adding the beads.
-
Wash the beads three times with ice-cold Lysis/Wash Buffer.
-
After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes and centrifuge to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-K-Ras antibody to detect the amount of active K-Ras pulled down.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358)
-
Matrigel (optional)
-
Inhibitor 9 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 million K-Ras(G12C) mutant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Inhibitor 9 or vehicle control to the respective groups daily via oral gavage. The dosage and formulation should be determined from prior pharmacokinetic and tolerability studies.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (due to tumor size limits or a predefined study duration), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
The development of covalent inhibitors targeting the K-Ras(G12C) mutation represents a significant advancement in the treatment of KRAS-mutant cancers. Inhibitor 9 and its analogs demonstrate a clear mechanism of action by locking the oncoprotein in an inactive state, leading to the suppression of downstream oncogenic signaling and a reduction in cancer cell viability. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy of such inhibitors and further unravel the complexities of K-Ras-driven tumorigenesis. Continued research in this area holds the promise of developing more effective and durable therapies for patients with K-Ras(G12C)-mutant tumors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions [ideas.repec.org]
Methodological & Application
Application Notes and Protocols for K-Ras(G12C) Inhibitor 9 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-Ras is a member of the Ras family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, a substitution of glycine for cysteine at codon 12, results in a constitutively active K-Ras protein, leading to uncontrolled cell growth. K-Ras(G12C) inhibitor 9 is an allosteric inhibitor that irreversibly binds to the mutant cysteine in K-Ras(G12C), locking the protein in its inactive, GDP-bound state.[1][2] This action blocks downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT cascades, ultimately leading to decreased cell viability and induction of apoptosis in K-Ras(G12C)-mutant cancer cells.[2] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | A549 (Human lung carcinoma, KRAS G12S) | 5.2 µM | MTT Assay (72 hr) | [1] |
| IC50 | MRC5 (Human lung fibroblast) | 10.3 µM | MTT Assay (72 hr) | [1] |
Note: While A549 cells are widely cited in KRAS studies, the specific sub-line in this cited experiment harbors a G12S mutation, not G12C. However, the data is presented for context. Assays should be performed in validated K-Ras(G12C) mutant cell lines for accurate characterization.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
K-Ras(G12C) mutant and wild-type cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Analysis of Downstream Signaling (Western Blot for p-ERK)
This protocol is to assess the inhibitory effect of this compound on the MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
K-Ras(G12C) mutant cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
K-Ras(G12C) mutant cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48-72 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: K-Ras(G12C) Signaling Pathway and Point of Inhibition.
Caption: Workflow for Cell Viability (MTT) Assay.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate K-Ras(G12C) Inhibitor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key target for novel cancer therapeutics. The development of covalent inhibitors that specifically target the mutant cysteine has heralded a new era in precision oncology. This document provides detailed application notes and protocols for a suite of cell-based assays to robustly evaluate the efficacy of K-Ras(G12C) inhibitors. These assays are designed to assess the impact of inhibitors on cell viability, downstream signaling pathways, and direct target engagement within a cellular context.
Data Presentation: Inhibitor Potency in K-Ras(G12C) Mutant Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for two prominent K-Ras(G12C) inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849), across a panel of human cancer cell lines harboring the K-Ras(G12C) mutation. This data provides a quantitative comparison of inhibitor potency in different cellular contexts.
Table 1: IC50 Values of Sotorasib (AMG510) in K-Ras(G12C) Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 6 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 9 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | 690.4 | [1] |
| SW1573 | Non-Small Cell Lung Cancer | >1000 | [2] |
Table 2: IC50 Values of Adagrasib (MRTX849) in K-Ras(G12C) Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~10-100 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | ~10-100 | [2] |
| H23 | Non-Small Cell Lung Cancer | 30 | [3] |
| SW1573 | Non-Small Cell Lung Cancer | 64 | [3] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of K-Ras(G12C) inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflow for their evaluation.
Experimental Protocols
Herein are detailed protocols for key cell-based assays to determine the efficacy of K-Ras(G12C) inhibitors.
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
K-Ras(G12C) inhibitor
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the K-Ras(G12C) inhibitor in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of pERK and Total ERK
This protocol is used to assess the inhibition of the downstream MAPK signaling pathway by measuring the phosphorylation status of ERK1/2.
Materials:
-
K-Ras(G12C) mutant cell line
-
Complete cell culture medium
-
K-Ras(G12C) inhibitor and DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the K-Ras(G12C) inhibitor at various concentrations or for a time course. Include a vehicle control.
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total ERK, the membrane can be stripped and re-probed with the total ERK antibody, following steps 5 and 6.
-
Quantify the band intensities using image analysis software and normalize the pERK signal to the total ERK signal.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
K-Ras(G12C) mutant cell line
-
Complete cell culture medium
-
K-Ras(G12C) inhibitor and DMSO
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
Reagents and equipment for Western blotting (as described in Protocol 2) or ELISA for K-Ras.
Procedure:
-
Cell Treatment:
-
Culture K-Ras(G12C) mutant cells to a high density.
-
Harvest the cells and resuspend them in a small volume of culture medium.
-
Treat the cell suspension with the K-Ras(G12C) inhibitor or vehicle control at the desired concentration for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. Include an unheated control sample.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis of Soluble K-Ras:
-
Determine the amount of soluble K-Ras in the supernatant at each temperature point using Western blotting (as described in Protocol 2, using an anti-K-Ras antibody) or a K-Ras specific ELISA.
-
-
Data Analysis:
-
Quantify the amount of soluble K-Ras at each temperature and normalize it to the amount in the unheated control sample for both inhibitor-treated and vehicle-treated conditions.
-
Plot the percentage of soluble K-Ras against the temperature for both conditions.
-
The binding of the inhibitor will result in a shift of the melting curve to higher temperatures. The magnitude of this thermal shift is an indicator of target engagement.
-
References
Application Notes and Protocols for Cell Viability Assays with K-Ras(G12C) Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing the efficacy of K-Ras(G12C) inhibitor 9 using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Introduction to K-Ras(G12C) and Inhibitor 9
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a crucial GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth and proliferation.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at position 12 is substituted with cysteine, results in a constitutively active K-Ras protein, leading to uncontrolled cell division and tumor growth.[1][2]
This compound is an allosteric and irreversible inhibitor that specifically targets the mutant cysteine in K-Ras(G12C).[1][3] It binds to the inactive, GDP-bound state of the protein, trapping it in this conformation and preventing its interaction with downstream effectors, thereby inhibiting oncogenic signaling.[2] This targeted action leads to decreased cell viability and increased apoptosis in cancer cell lines harboring the K-Ras(G12C) mutation.[3][4]
Principles of Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[5]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method for quantifying ATP, which is an indicator of metabolically active cells.[6][7] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[7] This luminescent signal is a measure of the number of viable cells in culture.[6]
K-Ras Signaling Pathway and Inhibitor Action
Caption: K-Ras signaling pathway and the mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | K-Ras Mutation Status | Assay | IC50 (µM) |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | MTT | 3 |
| Further cell line data to be populated here as it becomes available. |
Note: The IC50 value for NCI-H23 cells was determined after 72 hours of incubation with the inhibitor.[8]
Experimental Protocols
MTT Assay Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
This compound
-
K-Ras(G12C) mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Raf | TargetMol [targetmol.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 2. Cell viability assay [bio-protocol.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Apoptosis Assays Following K-Ras(G12C) Inhibitor 9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS gene are among the most common drivers of cancer. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a focus of targeted therapy development. K-Ras(G12C) inhibitor 9 is a small molecule designed to irreversibly bind to the mutant cysteine, locking the K-Ras protein in an inactive, GDP-bound state.[1] This inhibition disrupts downstream signaling pathways, primarily the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[2] Consequently, treatment with K-Ras(G12C) inhibitors can lead to cell cycle arrest and induction of apoptosis.
These application notes provide detailed protocols for assessing apoptosis in cancer cell lines treated with this compound, focusing on two widely used methods: the Caspase-3/7 activity assay and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound, the following tables present representative data from studies on other well-characterized K-Ras(G12C) inhibitors, such as sotorasib and adagrasib. This data illustrates the expected outcomes of apoptosis assays following the inhibition of the K-Ras(G12C) oncoprotein.
Table 1: Representative Caspase-3/7 Activity in K-Ras(G12C) Mutant Cancer Cell Lines
| Cell Line | Treatment (24 hours) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| H358 (NSCLC) | Vehicle (DMSO) | 1.0 |
| K-Ras(G12C) Inhibitor (e.g., Sotorasib, 1 µM) | 3.5 - 5.0[3][4] | |
| MIA PaCa-2 (Pancreatic) | Vehicle (DMSO) | 1.0 |
| K-Ras(G12C) Inhibitor (e.g., Sotorasib, 1 µM) | 2.5 - 4.0[5] | |
| SW1573 (NSCLC) | Vehicle (DMSO) | 1.0 |
| K-Ras(G12C) Inhibitor (e.g., Sotorasib, 1 µM) | 1.5 - 2.5[4] |
Note: Data is representative and compiled from studies using various K-Ras(G12C) inhibitors. The magnitude of the effect can vary depending on the cell line, inhibitor concentration, and treatment duration.
Table 2: Representative TUNEL Assay Results in K-Ras(G12C) Mutant Xenograft Tumors
| Treatment Group | Percentage of TUNEL-Positive Cells (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.8% |
| K-Ras(G12C) Inhibitor (e.g., Adagrasib, 100 mg/kg, daily) | 15.7 ± 3.2% |
Note: This data is illustrative and based on typical results observed in preclinical xenograft models treated with K-Ras(G12C) inhibitors. Actual results may vary.
Signaling Pathways and Experimental Workflow
K-Ras(G12C) Downstream Signaling and Apoptosis Induction
Inhibition of the constitutively active K-Ras(G12C) protein blocks downstream signaling cascades that promote cell survival and proliferation. The diagram below illustrates the key pathways affected by this compound, leading to the induction of apoptosis.
Caption: K-Ras(G12C) signaling pathway and the mechanism of apoptosis induction by inhibitor 9.
Experimental Workflow for Apoptosis Assessment
The following diagram outlines the general workflow for conducting caspase-3/7 and TUNEL assays after treating cancer cells with this compound.
Caption: General experimental workflow for assessing apoptosis.
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay
This protocol is adapted for a 96-well plate format using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).
Materials:
-
K-Ras(G12C) mutant cancer cell line (e.g., H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
White-walled 96-well plates suitable for luminescence readings
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a white-walled 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate treatment or control medium.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
-
-
Assay:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + reagent only) from all other readings.
-
Calculate the fold change in caspase-3/7 activity by normalizing the luminescence of the treated wells to the average luminescence of the vehicle-treated control wells.
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol describes the detection of DNA fragmentation in adherent cells on coverslips using a fluorescence-based TUNEL assay kit.
Materials:
-
K-Ras(G12C) mutant cancer cell line
-
Complete cell culture medium
-
Sterile glass coverslips placed in a 24-well plate
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton™ X-100 in PBS for permeabilization
-
TUNEL assay kit (containing TdT enzyme, fluorescently labeled dUTP, and reaction buffer)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed K-Ras(G12C) mutant cells onto the coverslips at a density that will result in 50-70% confluency at the time of the assay.
-
Allow cells to attach overnight.
-
Treat the cells with this compound and vehicle control as described in the caspase-3/7 assay protocol.
-
Incubate for the desired duration.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.[3]
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the reaction buffer containing the fluorescently labeled dUTP).
-
Add a sufficient volume of the TUNEL reaction mixture to each coverslip to cover the cells.
-
Incubate the coverslips in a humidified chamber for 60 minutes at 37°C, protected from light.[3]
-
-
Staining and Mounting:
-
Wash the coverslips twice with PBS.
-
Counterstain the nuclei by incubating with DAPI or Hoechst solution for 5-15 minutes at room temperature, protected from light.
-
Wash the coverslips twice with PBS.
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope with appropriate filters for the fluorophore used in the TUNEL reaction and the nuclear counterstain.
-
Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive), while all cell nuclei will be visible with the DAPI/Hoechst stain.
-
Quantify apoptosis by counting the number of TUNEL-positive cells and the total number of cells (DAPI/Hoechst-positive) in several random fields of view. Express the result as the percentage of TUNEL-positive cells.
-
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG 12C ‐inhibitor‐based combination therapies for pancreatic cancer: insights from drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating K-Ras(G12C) Inhibitor Target Engagement Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing mass spectrometry-based proteomics to validate the target engagement of covalent inhibitors targeting the K-Ras(G12C) mutation, a critical oncogene in various cancers.
Introduction
The discovery of covalent inhibitors targeting the cysteine residue in the K-Ras(G12C) mutant protein has marked a significant advancement in cancer therapy for previously "undruggable" targets.[1] Validating that these inhibitors reach and bind to their intended target in a complex biological system is a critical step in drug development. Mass spectrometry (MS) has emerged as a powerful and precise tool for quantifying drug-target binding, elucidating mechanisms of action, and understanding dose-response relationships.[2][3][4]
This document outlines several MS-based workflows, including targeted proteomics and intact protein analysis, to quantify the engagement of K-Ras(G12C) by covalent inhibitors in both preclinical and clinical samples.
Key Mass Spectrometry-Based Approaches
Several mass spectrometry methodologies can be employed to measure K-Ras(G12C) target engagement. The choice of method often depends on the specific research question, sample type, and available instrumentation.
-
Targeted Proteomics: This approach focuses on the precise quantification of specific peptides from the target protein. For K-Ras(G12C), this typically involves monitoring the peptide containing the G12C mutation. By measuring the abundance of the unmodified (free) peptide versus the inhibitor-bound (adducted) peptide, a direct measure of target engagement can be obtained.[5][6] Techniques like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) offer high sensitivity and specificity.[2][4][5][6]
-
Intact Protein Analysis: This method involves analyzing the entire K-Ras(G12C) protein. A shift in the protein's mass corresponding to the mass of the inhibitor confirms covalent binding.[7] This approach provides a direct observation of the inhibitor-protein adduct and can inform on the stoichiometry of binding.[7]
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can be used to assess the on-target engagement and off-target activities of covalent inhibitors in a native proteome context.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing mass spectrometry to assess K-Ras(G12C) inhibitor target engagement in various models.
Table 1: K-Ras(G12C) Protein Expression in Clinical Tumor Samples
| Sample Type | Number of Samples | Wild-Type RAS Expression (amol/µg) | RAS(G12C) Mutant Protein Expression (amol/µg) | Mass Spectrometry Method |
| Non-Small Cell Lung Cancer (NSCLC) Tumors | 32 | 622–2525 | - | FAIMS-PRM |
| NSCLC Tumors with known KRAS(G12C) mutation | 17 | - | 127–2012 | FAIMS-PRM |
Data from Chambers et al., Clinical Proteomics (2023).[2][3][4]
Table 2: Target Engagement of K-Ras(G12C) Inhibitor AZD4625 in Xenograft Models
| Xenograft Model | Treatment | Time Point | Target Engagement (%) | Mass Spectrometry Method |
| MIA PaCa-2 (Pancreatic Cancer) | 100 mg/kg AZD4625 | 6 hours | 89.6 | FAIMS-PRM |
| MIA PaCa-2 (Pancreatic Cancer) | 100 mg/kg AZD4625 | 24 hours | 58.4 | FAIMS-PRM |
| NCI-H2122 (NSCLC) | 100 mg/kg AZD4625 | 6 hours | 60 | FAIMS-PRM |
| NCI-H2122 (NSCLC) | 100 mg/kg AZD4625 | 24 hours | 34 | FAIMS-PRM |
Target engagement was calculated as the percent reduction in the median free RASG12C protein compared to the time-matched vehicle control.[2][3]
Table 3: Target Engagement of K-Ras(G12C) Inhibitor GDC-6036 in a Xenograft Model
| Xenograft Model | Dosing | Target | Sensitivity | Mass Spectrometry Method |
| NSCLC | Dose-dependent | Free and GDC-6036-bound KRAS G12C | 0.08 fmol/µg of total protein | Immunoaffinity 2D-LC-MS/MS |
This highly sensitive method allows for the analysis of small core needle biopsies.[10]
Signaling Pathways and Experimental Workflows
K-Ras Signaling Pathway
K-Ras is a key signaling protein that, when activated, triggers downstream pathways, most notably the MAPK/ERK pathway, which promotes cell proliferation and survival. Covalent inhibitors of K-Ras(G12C) lock the protein in an inactive state, thereby inhibiting these downstream signals.[11][12][13]
Caption: K-Ras(G12C) signaling pathway and inhibitor mechanism of action.
Experimental Workflow for Targeted Proteomics
The following diagram illustrates a typical workflow for quantifying K-Ras(G12C) target engagement using targeted mass spectrometry.
Caption: Targeted proteomics workflow for K-Ras(G12C) target engagement.
Experimental Protocols
Protocol 1: Targeted Proteomics of K-Ras(G12C) from FFPE Tissue
This protocol is adapted from methodologies used for quantifying K-Ras(G12C) in formalin-fixed, paraffin-embedded (FFPE) tissues.[2][3][4]
1. Sample Preparation:
- Obtain 10-µm thick FFPE tissue sections.
- Perform deparaffinization and rehydration of the tissue sections.
- Perform heat-induced antigen retrieval.
2. Protein Extraction and Digestion:
- Lyse the tissue to extract proteins. A buffer containing a detergent such as RapiGest SF is recommended.
- Determine protein concentration using a standard assay (e.g., BCA).
- Reduce disulfide bonds with dithiothreitol (DTT) at 60°C for 30 minutes.
- Alkylate cysteine residues with iodoacetamide at room temperature in the dark for 30 minutes.
- Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
- Add an internal standard, such as a stable isotope-labeled synthetic peptide corresponding to the K-Ras(G12C) tryptic peptide, for absolute quantification.[14]
3. Mass Spectrometry Analysis:
- Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a targeted method such as Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM).
- Couple the LC system to a high-resolution mass spectrometer. High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can be used to enhance selectivity.[2][4]
- Develop an inclusion list of precursor ions for the unmodified and inhibitor-modified K-Ras(G12C) peptides.
4. Data Analysis:
- Integrate the peak areas of the fragment ions for both the endogenous and stable isotope-labeled peptides.
- Calculate the concentration of free K-Ras(G12C) in the sample.
- Target engagement is calculated as the percentage reduction in free K-Ras(G12C) in treated samples compared to vehicle-treated controls.
Protocol 2: Intact Protein Analysis of K-Ras(G12C) and Inhibitor Adduct
This protocol is a general guide for confirming covalent modification of K-Ras(G12C) at the intact protein level.[7]
1. Sample Preparation:
- Incubate purified recombinant K-Ras(G12C) protein with the covalent inhibitor at various concentrations and time points. A vehicle control (e.g., DMSO) should be included.
2. Mass Spectrometry Analysis:
- Desalt the protein samples using a suitable method (e.g., solid-phase extraction).
- Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) on an instrument capable of high-resolution mass analysis of intact proteins (e.g., a Q-TOF or Orbitrap mass spectrometer).
- Use electrospray ionization (ESI) in positive ion mode.
3. Data Analysis:
- Deconvolute the resulting mass spectra to determine the molecular weights of the species present in each sample.
- A mass shift equal to the molecular weight of the inhibitor in the treated samples compared to the control confirms the formation of a covalent adduct.
- The relative abundance of the unmodified and modified protein can be used to estimate the extent of target engagement.
Conclusion
Mass spectrometry offers a suite of powerful, quantitative, and highly specific methods for validating the target engagement of K-Ras(G12C) inhibitors. These techniques are indispensable for preclinical and clinical development, providing crucial data to guide dose selection, understand pharmacodynamics, and ultimately contribute to the development of more effective cancer therapies.[4] The protocols and data presented here provide a framework for researchers to apply these advanced analytical techniques in their own drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectrometry target engagement [bio-protocol.org]
Troubleshooting & Optimization
K-Ras(G12C) inhibitor 9 solubility and preparation in DMSO
This guide provides researchers, scientists, and drug development professionals with technical information, protocols, and troubleshooting advice for handling K-Ras(G12C) inhibitor 9, with a specific focus on its solubility and preparation in DMSO.
Solubility Data
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data in common laboratory solvents.
| Supplier/Source | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | DMSO | 55 mg/mL | 107.05 mM | Sonication is recommended[1]. |
| Selleck Chemicals | DMSO | 53 mg/mL | 103.15 mM | Use fresh DMSO as moisture can reduce solubility[2]. |
| Cayman Chemical | DMSO | 12 mg/mL | - | - |
| Cayman Chemical | DMF | 14 mg/mL | - | - |
| Cayman Chemical | DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | - |
| Selleck Chemicals | Water | Insoluble | - | - |
| Selleck Chemicals | Ethanol | Insoluble | - | - |
Molecular Weight of this compound is approximately 513.78 g/mol [2].
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Caption: Workflow for preparing a DMSO stock solution of this compound.
-
Equilibration : Allow the vial of powdered this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing : Accurately weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition : Add the calculated volume of fresh, anhydrous (moisture-free) DMSO to achieve the target concentration (e.g., 50 mg/mL). Using DMSO that has absorbed moisture can significantly decrease solubility[2].
-
Dissolution : Vortex the solution vigorously. If the compound does not fully dissolve, sonication is recommended to aid dissolution[1]. Gentle warming (e.g., to 37°C) can also be applied, but monitor carefully to avoid degradation[3].
-
Aliquoting : Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in low-retention tubes. This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound[2].
-
Storage : For long-term storage (up to 1 year), store the DMSO aliquots at -80°C[1][2]. For shorter-term storage (up to 1 month), -20°C is acceptable[2][4].
Protocol 2: Dilution into Aqueous Media for In Vitro Assays
This protocol describes how to dilute the DMSO stock solution into cell culture media or aqueous buffers for experiments.
-
Calculate Dilution : Determine the volume of DMSO stock needed for your final working concentration. Aim to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced cytotoxicity.
-
Pre-warm Media : Warm the cell culture media or buffer to 37°C.
-
Serial Dilution (Recommended) : For high dilutions, perform a serial dilution. For example, first dilute the stock 1:10 in media, and then use that intermediate dilution to make the final working solution.
-
Final Dilution : Add the required volume of the DMSO stock solution (or intermediate dilution) directly to the pre-warmed media. Pipette up and down or vortex gently immediately to ensure rapid and homogenous mixing. Do not add the media to the concentrated DMSO stock, as this can cause the inhibitor to precipitate.
-
Use Immediately : Use the freshly prepared working solution immediately for optimal results[2].
Troubleshooting & FAQs
Q: My this compound is not dissolving in DMSO, even at a concentration listed on the datasheet. What should I do?
A: First, ensure you are using fresh, anhydrous DMSO, as absorbed moisture can drastically reduce solubility[2]. If the problem persists, you can try the following:
-
Sonication : Place the tube in an ultrasonic bath for short intervals[1][3].
-
Gentle Warming : Heat the solution to 37°C and vortex to aid dissolution[3].
-
Check for Precipitation : If the solution was previously frozen, some of the compound may have precipitated. Re-dissolve it using the methods above before use.
Caption: Troubleshooting flowchart for this compound solubility issues in DMSO.
Q: The inhibitor precipitates when I add it to my cell culture medium. How can I prevent this?
A: This is a common issue when diluting a DMSO-soluble compound into an aqueous environment. To prevent precipitation:
-
Keep the final DMSO concentration as low as possible (ideally <0.5%).
-
Add the small volume of concentrated DMSO stock to the larger volume of aqueous media while mixing, not the other way around.
-
Ensure the media is at 37°C, as solubility often decreases at lower temperatures.
-
Use the diluted solution immediately after preparation.
Q: How should I store the powdered this compound?
A: The solid powder should be stored at -20°C and is stable for at least 3 years under these conditions[1][2][4].
Q: What is the stability of the inhibitor in a DMSO stock solution?
A: When stored at -80°C, the stock solution is stable for at least one year[1][2]. Avoid repeated freeze-thaw cycles by making single-use aliquots[2]. If stored at -20°C, the stability is reduced to about one month[2][4].
Signaling Pathway and Mechanism of Action
K-Ras is a small GTPase that acts as a molecular switch in cellular signaling. In its active, GTP-bound state, it promotes downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway, driving cell proliferation. The G12C mutation locks K-Ras in a constitutively active state, promoting carcinogenesis[5][6].
This compound is an allosteric inhibitor that irreversibly binds to the mutant cysteine residue at position 12[4][5]. This covalent modification locks the K-Ras(G12C) protein in its inactive, GDP-bound state, thereby blocking its interaction with downstream effectors like RAF and inhibiting oncogenic signaling[5].
Caption: Mechanism of this compound in the MAPK signaling pathway.
References
Technical Support Center: Optimizing K-Ras(G12C) Inhibitor 9 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of K-Ras(G12C) inhibitor 9 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor that specifically targets the K-Ras protein with a glycine-to-cysteine mutation at codon 12 (G12C).[1][2] It functions by irreversibly binding to the mutant cysteine residue. This binding occurs in a newly identified pocket beneath the effector binding switch-II region.[3] The binding of the inhibitor disrupts both switch-I and switch-II, leading to a conformational change that favors the GDP-bound (inactive) state over the GTP-bound (active) state.[3][4] This, in turn, impairs the interaction of K-Ras(G12C) with its downstream effectors, such as Raf kinases, thereby inhibiting downstream signaling pathways like the RAF/MEK/ERK pathway that drive cell proliferation.[5][6]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on available data for similar K-Ras(G12C) inhibitors, a starting concentration range of 1 nM to 10 µM is advisable.[4][7] For this compound specifically, it has been shown to cause 100% modification of the K-Ras(G12C) protein at 10 µM after 24 hours in vitro.[4] The half-maximal inhibitory concentration (IC50) for cell viability can vary significantly between different K-Ras(G12C) mutant cell lines.[7]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a crystalline solid.[4] For in vitro experiments, it is soluble in DMSO.[1][4] Prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock can be prepared. It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can reduce its activity. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell viability despite treatment (low efficacy) | 1. Sub-optimal inhibitor concentration.2. Intrinsic resistance of the cell line.3. Rapid degradation of the inhibitor in culture medium.4. Cell line does not harbor the K-Ras(G12C) mutation. | 1. Perform a dose-response experiment to determine the IC50 value for your specific cell line. Increase the concentration and/or treatment duration.2. Consider combination therapies. Co-treatment with inhibitors of pathways that mediate resistance, such as PI3K or SHP2 inhibitors, may enhance efficacy.[8][9]3. Refresh the culture medium with freshly diluted inhibitor every 24-48 hours.4. Verify the K-Ras mutation status of your cell line through sequencing. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inaccurate pipetting of the inhibitor.3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling.2. Use calibrated pipettes and ensure proper mixing of the inhibitor in the medium before adding to the cells.3. Avoid using the outermost wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
| Inconsistent results in downstream signaling assays (e.g., Western blot for p-ERK) | 1. Inappropriate time point for analysis.2. Feedback activation of signaling pathways.3. Off-target effects. | 1. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal time point for observing maximal inhibition of downstream signaling.[7]2. Inhibition of the MAPK pathway can lead to feedback activation of upstream signaling through receptor tyrosine kinases (RTKs).[10] Consider co-treatment with an RTK or SHP2 inhibitor.3. While K-Ras(G12C) inhibitors are designed to be specific, off-target effects can occur at high concentrations.[11] Titrate the inhibitor to the lowest effective concentration. |
| Cell morphology changes or signs of toxicity in control (DMSO-treated) cells | 1. DMSO concentration is too high.2. Cells are sensitive to DMSO. | 1. Ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.1%.2. If cells are particularly sensitive, use a lower stock concentration of the inhibitor to reduce the final DMSO percentage. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding:
-
Seed K-Ras(G12C) mutant cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Include wells for no-cell controls (medium only) and vehicle-treated controls (DMSO).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common range is 0.1 nM to 10 µM.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for a specified period, typically 72-96 hours.[9][12]
-
-
Viability Assessment:
-
Follow the manufacturer's instructions for your chosen viability assay (e.g., add MTT reagent and incubate, then add solubilization solution and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Subtract the average background reading from the no-cell control wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Downstream Signaling
This protocol is for assessing the effect of this compound on downstream signaling pathways.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for various time points (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest overnight at 4°C. Key targets include p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and K-Ras(G12C). A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Off-target effects of K-Ras(G12C) inhibitor 9 in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing K-Ras(G12C) inhibitor 9 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric and irreversible inhibitor that specifically targets the mutant cysteine residue at position 12 of the K-Ras protein.[1][2][3] It covalently binds to the GDP-bound (inactive) state of K-Ras(G12C), locking it in this conformation and thereby preventing its interaction with downstream effector proteins, which blocks signaling through pathways like the MAPK cascade.[4][5]
Q2: I am observing a decrease in potency of the inhibitor over time in my cell culture experiments. What could be the cause?
A2: A decrease in potency can be attributed to several factors. One common reason is the development of adaptive resistance, where the cancer cells reactivate the RAS-MAPK pathway.[6] This can occur through feedback activation of wild-type RAS or other receptor tyrosine kinases (RTKs).[4] Additionally, ensure the inhibitor is properly stored and that fresh dilutions are made for each experiment, as compound stability can affect potency.
Q3: Are there known off-target effects of this compound?
A3: While K-Ras(G12C) inhibitors are designed to be highly selective, the covalent nature of their binding means they can potentially interact with other cysteine-containing proteins.[4] Chemical proteomics studies on similar covalent K-Ras(G12C) inhibitors have identified a small number of potential off-target proteins.[7] It's important to perform control experiments in K-Ras wild-type cell lines to distinguish between on-target and potential off-target effects.[4]
Q4: My cells are showing signs of resistance to this compound. What are the common resistance mechanisms?
A4: Resistance to K-Ras(G12C) inhibitors can be either intrinsic or acquired.[8] Common mechanisms include:
-
On-target resistance: Secondary mutations in the K-Ras gene.[8]
-
Off-target resistance: Activation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway, or reactivation of the MAPK pathway through upstream signaling from receptor tyrosine kinases (RTKs).[4][8][9]
Q5: What are some potential combination strategies to overcome resistance to this compound?
A5: Combining this compound with agents that target key resistance pathways can enhance its efficacy. Preclinical studies have shown promise for combinations with:
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SHP2 inhibitors: These can prevent the reactivation of the RAS pathway.[10]
-
PI3K/mTOR inhibitors: This combination can have more pronounced anti-tumor effects than either drug alone.[4]
-
MEK inhibitors: Co-targeting downstream effectors in the MAPK pathway can be an effective strategy.[4]
-
EGFR inhibitors: Particularly in colorectal cancer models where EGFR signaling is a key resistance driver.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inhibitor instability. 2. Cell line heterogeneity. 3. Variation in cell density at the time of treatment. | 1. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Use low-passage number cells and regularly perform cell line authentication. 3. Ensure consistent cell seeding density and confluency at the start of each experiment. |
| High background in Western blots for phosphorylated proteins | 1. Inadequate washing steps. 2. High antibody concentration. 3. Contaminated buffers. | 1. Increase the number and duration of wash steps after primary and secondary antibody incubations. 2. Optimize the antibody concentration by performing a titration experiment. 3. Prepare fresh buffers for each experiment. |
| No effect on cell viability in a K-Ras(G12C) mutant cell line | 1. Incorrect inhibitor concentration. 2. Intrinsic resistance of the cell line. 3. Inactive compound. | 1. Perform a dose-response experiment over a wide range of concentrations. 2. Analyze the baseline signaling activity of bypass pathways (e.g., PI3K/AKT) in the untreated cells. 3. Verify the activity of the inhibitor in a sensitive, well-characterized K-Ras(G12C) cell line. |
| Unexpected toxicity in wild-type K-Ras cell lines | 1. Off-target effects of the inhibitor. 2. High inhibitor concentration leading to non-specific cytotoxicity. | 1. Perform a chemical proteomics experiment to identify potential off-target proteins. 2. Determine the IC50 in both mutant and wild-type cell lines to assess the therapeutic window. |
Quantitative Data
Table 1: Off-Target Analysis of a Covalent K-Ras(G12C) Inhibitor in H358 Cells
This table summarizes data from a chemical proteomics experiment on a representative covalent K-Ras(G12C) inhibitor, showing the measured IC50 values for potential off-target proteins.[7]
| Protein | Peptide Sequence | Measured IC50 (µM) |
| KRAS | GAGGVGKSALTIQLIQNHFVDEYDPTIEDSYR | 1.6 |
| VAT1 | GCGGCGSGGSGGCG | 4.5 |
| HMOX2 | GCGGCGSGGSGGCG | 7.6 |
| CRYZ | GCGGCGSGGSGGCG | 8.4 |
| RTN4 | GCGGCGSGGSGGCG | >10 |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
Appropriate cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for K-Ras Signaling Pathway
This protocol describes the detection of total and phosphorylated proteins in the K-Ras signaling pathway following treatment with inhibitor 9.
Materials:
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-K-Ras, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells twice with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 7. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Troubleshooting inconsistent results in K-Ras(G12C) inhibitor 9 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with K-Ras(G12C) inhibitor 9. The information is designed to help address common experimental challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I prepare, handle, and store this compound to ensure its stability and activity?
A: Proper handling and storage of this compound are critical for maintaining its potency and achieving reproducible results. As a covalent inhibitor, its reactivity can be compromised by improper storage or handling.
Key Recommendations:
-
Storage: The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Prepare concentrated stock solutions in fresh, anhydrous DMSO.[1] Moisture-absorbing DMSO can reduce the inhibitor's solubility.[1] Once in solution, aliquot the stock to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1]
-
Solubility: The solubility of this compound can vary depending on the solvent. It is crucial to use the correct solvent for your experimental needs and ensure the compound is fully dissolved before use.
Summary of Solubility and Storage Data
| Parameter | Details | Reference |
| Formula Weight | 513.78 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Storage (Powder) | -20°C (≥ 4 years) | [1][2] |
| Storage (Stock Solution) | -80°C (1 year), -20°C (1 month) | [1] |
| Solubility | DMSO: ~12-53 mg/mL | [1][2] |
| DMF: ~14 mg/mL | [2] | |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] |
Q2: I'm observing significant variability in IC50 values for inhibitor 9 in my cell-based assays. What are the potential causes?
A: Inconsistent IC50 values are a common issue that can stem from several factors related to the inhibitor, the cell line, or the assay protocol itself. K-Ras(G12C) inhibitors bind covalently to the inactive, GDP-bound state of the protein, making assay results sensitive to cellular conditions that affect the nucleotide-bound state of K-Ras.[3][4]
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for variable IC50 results.
Potential Causes:
-
Inhibitor Preparation: As a covalent compound, inhibitor 9 is susceptible to degradation. Ensure it is fully solubilized in high-quality anhydrous DMSO and stored correctly.[1]
-
Cell Culture Conditions:
-
Cell Health and Confluency: Use cells in the logarithmic growth phase and at a consistent confluency, as this can affect the metabolic state and signaling activity.
-
Serum Concentration: Growth factors in serum activate Receptor Tyrosine Kinases (RTKs), which in turn activate K-Ras.[5] Variations in serum batches or concentration can alter the proportion of GTP-bound (active) K-Ras(G12C), affecting the availability of the GDP-bound target for the inhibitor.
-
-
Assay Parameters:
-
Incubation Time: Covalent inhibitors often exhibit time-dependent inhibition.[6] Ensure your incubation time is sufficient and consistent across experiments to allow for maximal target engagement.
-
Cell Seeding Density: The density of cells can influence growth rates and nutrient availability, indirectly affecting the signaling state.
-
Q3: My western blots show incomplete suppression or a rebound of p-ERK levels after treatment with inhibitor 9. What is happening?
A: This is a frequently observed phenomenon known as adaptive resistance or feedback reactivation.[7] While K-Ras(G12C) inhibitors effectively block the mutant protein, the cell can compensate by reactivating the MAPK pathway through various mechanisms.
Mechanisms of Adaptive Resistance:
-
Feedback Reactivation of Wild-Type (WT) RAS: Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the activation of upstream proteins like SOS1 or various RTKs.[4][8] This can, in turn, activate WT RAS isoforms (NRAS, HRAS) present in the cell, bypassing the inhibited K-Ras(G12C) and reactivating ERK signaling.[7][9]
-
Increased K-Ras(G12C)-GTP Loading: The same upstream feedback can also increase the rate of nucleotide exchange on any remaining unbound K-Ras(G12C), shifting it to the active, GTP-bound state to which the inhibitor cannot bind.[3][7]
-
Parallel Pathway Activation: Cells may also upregulate parallel survival pathways, such as the PI3K/AKT/mTOR pathway, to compensate for MAPK pathway inhibition.[3][8]
Caption: Adaptive resistance to K-Ras(G12C) inhibition.
Experimental Recommendations:
-
Time Course Analysis: Perform a time-course experiment (e.g., 2, 8, 24, 48 hours) to observe the dynamics of ERK phosphorylation. You will likely see initial strong inhibition followed by a partial rebound.
-
Co-inhibition Studies: To overcome resistance, consider co-treatment with inhibitors of upstream activators (e.g., EGFR or SHP2 inhibitors) or downstream effectors (e.g., MEK inhibitors).[4][9][10]
Q4: How can I confirm that inhibitor 9 is engaging its target, K-Ras(G12C), in my cells?
A: Verifying target engagement is crucial to confirm that the inhibitor is reaching its intended target in a cellular context. While downstream signaling suppression (p-ERK reduction) is an indirect measure, a direct method is preferred.
A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. The principle is that a ligand (inhibitor) binding to its target protein stabilizes it against thermal denaturation.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Key Experimental Protocols
Protocol 1: Western Blot for MAPK/PI3K Pathway Analysis
This protocol allows for the assessment of downstream signaling inhibition.
-
Cell Seeding: Plate cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To establish a baseline, you may serum-starve cells for 12-24 hours.
-
Inhibitor Treatment: Treat cells with a dose range of this compound or DMSO (vehicle control) for the desired time (e.g., 2, 8, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-K-Ras, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 or 96 hours) in a humidified incubator at 37°C, 5% CO2.[11]
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing K-Ras(G12C) Inhibitor Efficacy Through Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding combination therapy strategies to enhance the efficacy of K-Ras(G12C) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is combination therapy necessary for K-Ras(G12C) inhibitors?
While K-Ras(G12C) inhibitors like sotorasib and adagrasib have shown clinical activity, their efficacy can be limited by both intrinsic and acquired resistance mechanisms.[1] Tumors can adapt and reactivate downstream signaling pathways, bypassing the inhibition of K-Ras(G12C). Combination therapies aim to overcome these resistance mechanisms by targeting multiple nodes in key signaling pathways simultaneously, leading to a more durable anti-tumor response.[1]
Q2: What are the common resistance mechanisms to K-Ras(G12C) inhibitors?
Resistance to K-Ras(G12C) inhibitors can arise through several mechanisms:
-
Feedback Reactivation of the MAPK Pathway: Inhibition of K-Ras(G12C) can lead to a compensatory reactivation of the MAPK pathway through upstream signaling molecules like receptor tyrosine kinases (RTKs), such as EGFR.[2]
-
Bypass Signaling: Cancer cells can activate parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to maintain proliferation and survival despite K-Ras(G12C) inhibition.[3]
-
Acquired Mutations: New mutations in KRAS or other downstream effectors like BRAF and MEK can emerge, rendering the K-Ras(G12C) inhibitor ineffective.
-
Cell Cycle Dysregulation: Alterations in cell cycle regulators, such as loss of function of CDKN2A, can contribute to resistance.[4]
Q3: What are the most promising combination strategies currently under investigation?
Several combination strategies are showing promise in preclinical and clinical studies. These primarily focus on vertical and parallel inhibition of key signaling pathways:
-
EGFR Inhibitors: In colorectal cancer, combining K-Ras(G12C) inhibitors with EGFR inhibitors like panitumumab or cetuximab has demonstrated significantly improved efficacy compared to monotherapy.[5][6]
-
SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that acts upstream of Ras. Combining K-Ras(G12C) inhibitors with SHP2 inhibitors can prevent the reactivation of the MAPK pathway.[3]
-
PI3K/mTOR Inhibitors: Dual targeting of the MAPK and PI3K/mTOR pathways can overcome resistance mediated by the activation of parallel signaling.
-
CDK4/6 Inhibitors: For tumors with cell cycle dysregulation, combining K-Ras(G12C) inhibitors with CDK4/6 inhibitors can enhance anti-tumor activity.[4]
-
Pan-RAF Inhibitors: These inhibitors can block signaling downstream of Ras, offering another point of intervention to overcome resistance.
Troubleshooting Guides
Problem: Suboptimal response to K-Ras(G12C) inhibitor monotherapy in our cell line/animal model.
Possible Cause & Solution:
-
Feedback Reactivation: The cancer cells may be reactivating the MAPK pathway.
-
Troubleshooting Step: Perform a western blot to analyze the phosphorylation levels of ERK (pERK) after treatment with the K-Ras(G12C) inhibitor. An increase in pERK over time suggests feedback reactivation.
-
Suggested Combination: Consider combining the K-Ras(G12C) inhibitor with a SHP2 inhibitor or an upstream RTK inhibitor (e.g., EGFR inhibitor for colorectal cancer models).
-
-
Parallel Pathway Activation: The cells might be relying on the PI3K/AKT pathway for survival.
-
Troubleshooting Step: Analyze the phosphorylation levels of AKT (pAKT) and S6 (pS6) by western blot. Increased phosphorylation of these proteins post-treatment indicates activation of the PI3K/AKT/mTOR pathway.
-
Suggested Combination: Test the combination of the K-Ras(G12C) inhibitor with a PI3K or mTOR inhibitor.
-
Problem: Development of acquired resistance after initial response to a K-Ras(G12C) inhibitor.
Possible Cause & Solution:
-
Emergence of Resistant Clones: A subpopulation of cells with pre-existing or newly acquired resistance mechanisms may have expanded.
-
Troubleshooting Step: If possible, sequence the DNA of the resistant tumors/cells to identify potential new mutations in KRAS or other MAPK pathway components.
-
Suggested Strategy: If a specific downstream mutation is identified (e.g., in BRAF or MEK), a combination with a corresponding inhibitor (e.g., BRAF or MEK inhibitor) could be effective. If no specific mutation is found, a broader approach targeting parallel pathways (e.g., with a PI3K inhibitor) or upstream signaling (e.g., with a SHP2 inhibitor) may be necessary.
-
Quantitative Data Summary
Clinical Trial Data for K-Ras(G12C) Inhibitor Combination Therapies
| Combination Therapy | Cancer Type | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Sotorasib + Panitumumab | Colorectal Cancer | CodeBreaK 101 (Phase 1b) | 30% | 5.7 months |
| Sotorasib (960mg) + Panitumumab | Colorectal Cancer | CodeBreaK 300 (Phase 3) | 26% | 5.6 months |
| Sotorasib (240mg) + Panitumumab | Colorectal Cancer | CodeBreaK 300 (Phase 3) | 6% | 3.9 months |
| Adagrasib + Cetuximab | Colorectal Cancer | KRYSTAL-1 (Phase 1/2) | 34% | 6.9 months |
| Sotorasib + RMC-4630 (SHP2i) | Non-Small Cell Lung Cancer | Phase 1b | 27% (all patients), 50% (KRASi-naïve) | Not Reported |
Data compiled from multiple sources.[1][3][5][7][8][9][10][11][12][13][14]
Signaling Pathways and Experimental Workflows
Caption: K-Ras(G12C) signaling pathways and targets for combination therapy.
Caption: General experimental workflow for evaluating combination therapies.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed K-Ras(G12C) mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15][16]
-
Treatment: Treat the cells with serial dilutions of the K-Ras(G12C) inhibitor alone and in combination with the second agent. Include vehicle-treated wells as a control.[15]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for Phospho-ERK (pERK)
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with an antibody against total ERK.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject K-Ras(G12C) mutant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).[19]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[19]
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle, K-Ras(G12C) inhibitor alone, combination agent alone, and the combination). Administer the treatments as per the determined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and harvest the tumors for further analysis.
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Immunohistochemistry (IHC) for Ki67
-
Tissue Preparation: Fix the harvested tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm sections and mount them on slides.[20]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.[20]
-
Blocking: Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki67 overnight at 4°C.[21]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB chromogen substrate.[20]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.[20]
-
Image Analysis: Capture images of the stained sections and quantify the percentage of Ki67-positive cells (proliferating cells) in the tumor tissue.
References
- 1. Adagrasib Plus Cetuximab Shows Promise for Patients With KRAS-Mutated Colorectal Cancer | GI Oncology Now [gioncologynow.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. oncoprescribe.com [oncoprescribe.com]
- 6. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adagrasib (Ada) + cetuximab (Cetux) for <em>KRAS</em><sup>G12C</sup>-mutated metastatic colorectal cancer (mCRC): Longer follow-up analysis from KRYSTAL-1. - ASCO [asco.org]
- 8. Efficacy and Safety of Adagrasib plus Cetuximab in Patients with KRASG12C-Mutated Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Adagrasib (MRTX849) KRYSTAL-1 Results | AACR 2024 [delveinsight.com]
- 11. onclive.com [onclive.com]
- 12. esmo.org [esmo.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Selective KRASG12C inhibitor sotorasib leads to superior PFS in colorectal cancer - Medical Conferences [conferences.medicom-publishers.com]
- 15. MTT cell viability assay [bio-protocol.org]
- 16. researchhub.com [researchhub.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunohistochemical (IHC) staining of Ki-67 [bio-protocol.org]
- 21. Ki67 immunohistochemistry staining [bio-protocol.org]
Technical Support Center: Preclinical Development of K-Ras(G12C) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-Ras(G12C) inhibitors, with a focus on addressing potential toxicities observed in preclinical models. While specific data for early-stage compounds like "inhibitor 9" is limited in public literature, this guide leverages collective knowledge from the development of several K-Ras(G12C) inhibitors to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of K-Ras(G12C) inhibitor 9?
This compound is an allosteric inhibitor that irreversibly binds to the mutant cysteine-12 residue of the K-Ras(G12C) protein.[1][2] This covalent modification locks the oncoprotein in an inactive, GDP-bound state, which in turn blocks its interaction with downstream effector proteins and inhibits signaling pathways responsible for tumor cell proliferation and survival.[1][3]
Q2: What are the common toxicities observed with K-Ras(G12C) inhibitors in preclinical models?
Based on data from first-generation K-Ras(G12C) inhibitors like sotorasib and adagrasib, common preclinical and clinical toxicities include gastrointestinal issues such as diarrhea, nausea, and vomiting.[4][5][6][7] Hepatotoxicity, manifested as elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), is also a significant concern.[6][7][8] Other reported adverse events include fatigue, and more rarely, pneumonitis and renal issues.[4][5][6]
Q3: Are there strategies to mitigate the toxicity of K-Ras(G12C) inhibitors?
Yes, several strategies can be employed. Dose optimization is a primary approach to manage toxicity while maintaining efficacy. In preclinical studies, this involves testing a range of doses to identify a therapeutic window. Combination therapies are also being explored, where lower, less toxic doses of the K-Ras(G12C) inhibitor are combined with other agents, such as EGFR inhibitors, which can enhance anti-tumor activity.[9][10] Supportive care, including anti-diarrheal agents and hydration, can also help manage gastrointestinal side effects.
Q4: How does the specificity of K-Ras(G12C) inhibitors for the mutant protein affect their toxicity profile?
The high selectivity of these inhibitors for the G12C mutant protein over wild-type K-Ras is a key design feature intended to minimize off-target toxicities and widen the therapeutic index.[11] By specifically targeting the cancer-driving mutation, the impact on normal, healthy cells is theoretically reduced. However, off-target effects and on-target toxicities in tissues that may have some dependence on Ras signaling can still occur.
Troubleshooting Guides
Problem 1: Unexpected Animal Morbidity or Severe Weight Loss
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity | 1. Monitor animals daily for signs of diarrhea, dehydration, and changes in food and water intake. 2. Implement supportive care, such as subcutaneous fluid administration, to prevent dehydration. 3. Consider dose reduction or intermittent dosing schedules. 4. At necropsy, perform a thorough gross and histopathological examination of the gastrointestinal tract. |
| Systemic Toxicity | 1. Conduct regular clinical pathology assessments (hematology and serum chemistry) to monitor for organ toxicity (e.g., liver, kidney). 2. If specific organ toxicity is identified, consider reducing the dose or discontinuing treatment in the affected cohort. 3. Evaluate potential off-target effects of the inhibitor through in vitro profiling against a panel of kinases and other relevant targets. |
| Vehicle-Related Toxicity | 1. Run a vehicle-only control group to rule out any adverse effects from the formulation. 2. If the vehicle is suspected to be the cause, explore alternative, well-tolerated formulations. |
Problem 2: Elevated Liver Enzymes (ALT/AST)
| Potential Cause | Troubleshooting Steps |
| Hepatotoxicity | 1. Monitor serum ALT and AST levels at baseline and regularly throughout the study.[6][8] 2. If elevations are observed, consider a dose reduction or a temporary halt in dosing to see if levels return to baseline. 3. At the end of the study, collect liver tissue for histopathological analysis to assess for signs of liver damage. 4. Investigate potential drug-drug interactions if the inhibitor is being tested in combination with other agents. |
| Idiosyncratic Reaction | 1. While less common in preclinical models with genetically homogenous animals, individual animal responses can vary. Analyze data for outliers and consider if the effect is consistent across the treatment group. |
Quantitative Data Summary
The following tables present a summary of representative preclinical and clinical adverse events for the class of K-Ras(G12C) inhibitors. Note: Specific quantitative data for "inhibitor 9" is not publicly available; this data is illustrative of the class.
Table 1: Common Treatment-Related Adverse Events (Any Grade) for Sotorasib and Adagrasib
| Adverse Event | Sotorasib (CodeBreak 100) | Adagrasib (KRYSTAL-1) |
| Diarrhea | 29.5% | 70.7% |
| Nausea | 20.9% | 69.8% |
| Vomiting | 17.8% | 56.9% |
| Fatigue | 23.3% | Not Reported |
| Increased AST | 10% | Not Reported |
| Increased ALT | 10% | Not Reported |
| Data compiled from clinical trial results.[6] |
Table 2: Grade ≥3 Treatment-Related Adverse Events for Sotorasib and Adagrasib
| Adverse Event | Sotorasib (CodeBreak 100) | Adagrasib (KRYSTAL-1) |
| Diarrhea | Not Reported | Not Reported |
| Nausea | Not Reported | Not Reported |
| Vomiting | Not Reported | Not Reported |
| Increased AST | 5% | Not Reported |
| Increased ALT | 8% | Not Reported |
| Data compiled from clinical trial results.[8] |
Key Experimental Protocols
Protocol 1: In Vivo Tolerability Study in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6 for non-tumor-bearing studies, or a relevant xenograft or genetically engineered mouse model for efficacy/tolerability studies).
-
Group Allocation: Assign animals to a vehicle control group and at least three dose level groups of the K-Ras(G12C) inhibitor. A typical study might include 5-10 animals per sex per group.
-
Dosing: Administer the inhibitor and vehicle via the intended clinical route (e.g., oral gavage) daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur condition, signs of pain or distress).
-
Monitor food and water consumption.
-
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and serum biochemistry analysis, with a focus on liver and kidney function markers.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Lines: Use a panel of cell lines, including those with the K-Ras(G12C) mutation, wild-type K-Ras, and other K-Ras mutations, to assess both on-target and off-target cytotoxicity.
-
Treatment: Plate cells in 96-well plates and treat with a serial dilution of the K-Ras(G12C) inhibitor for a specified duration (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for each cell line to determine the inhibitor's potency and selectivity.
Visualizations
Caption: K-Ras(G12C) signaling pathway and inhibitor mechanism.
Caption: Preclinical evaluation workflow for a K-Ras(G12C) inhibitor.
References
- 1. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 7. Safety assessment of KRAS (G12C) inhibitors based on the FDA Adverse Event Reporting System (FAERS) database: A real-world pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to K-Ras(G12C) Inhibitor 9 and Sotorasib in NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical compound K-Ras(G12C) inhibitor 9 and the FDA-approved drug sotorasib for the treatment of non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. This comparison is based on publicly available experimental data.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation G12C is a key driver in a significant subset of NSCLC. For many years, KRAS was considered "undruggable" due to the high affinity of its active state for GTP and the lack of well-defined binding pockets. The development of covalent inhibitors that specifically target the cysteine residue in the G12C mutant has marked a significant breakthrough in treating this patient population.
Sotorasib (formerly AMG 510) is a first-in-class, FDA-approved, irreversible KRAS G12C inhibitor. This compound is a preclinical, allosteric inhibitor of the same target. This guide will compare their mechanisms of action and performance in NSCLC models based on available data. It is important to note that sotorasib has undergone extensive preclinical and clinical evaluation, while the publicly available data for this compound is limited to in vitro studies.
Mechanism of Action
Both sotorasib and this compound are designed to inhibit the function of the mutant KRAS G12C protein. They achieve this by locking the protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Sotorasib is a covalent inhibitor that forms an irreversible bond with the cysteine residue at position 12 of the KRAS G12C protein.[1] This covalent modification traps the protein in its inactive conformation. This compound is also described as an irreversible, allosteric inhibitor, suggesting a similar mechanism of action by binding to a pocket on the KRAS G12C protein to lock it in an inactive state.[2]
KRAS Signaling Pathway and Inhibitor Intervention.
Performance in NSCLC Models: A Data-Driven Comparison
Direct comparative studies between this compound and sotorasib in the same NSCLC models are not available in the public domain. The following tables summarize the available data for each compound.
In Vitro Performance
| Parameter | This compound | Sotorasib (AMG 510) |
| Cell Lines Tested | Limited public data. One source indicates testing in A549 (KRAS G12S) and MRC5 (normal lung) cells.[3] | Extensively tested in a wide range of KRAS G12C mutant cell lines.[4][5][6] |
| IC50 Values | IC50 of 5.2 µM in A549 (KRAS G12S) and 10.3 µM in MRC5 cells.[3] Data in KRAS G12C NSCLC cell lines is not readily available. | Potent inhibition of cell growth in KRAS G12C-mutant cell lines, with IC50 values in the nanomolar range in 3D culture models.[7] |
| Effect on Downstream Signaling | Blocks K-Ras(G12C) interactions.[2] | Inhibits KRAS-dependent signaling, reducing phosphorylation of downstream effectors like ERK.[7] |
| Effect on Cell Viability | Decreases viability and increases apoptosis in G12C-containing cancer cell lines.[2] | Potently inhibits cell growth in the majority of KRAS G12C-mutant cell lines.[7] |
In Vivo Performance
| Parameter | This compound | Sotorasib (AMG 510) |
| Models Tested | No publicly available data in NSCLC xenograft models. | Demonstrated efficacy in multiple human cancer cell line- and patient-derived mouse xenograft tumor models.[8] |
| Tumor Growth Inhibition | Data not available. | Demonstrated pronounced tumor regression in a majority of KRAS G12C-positive xenograft models.[7] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following represents a generalized workflow for the preclinical evaluation of KRAS G12C inhibitors like sotorasib.
Preclinical Evaluation Workflow for KRAS G12C Inhibitors.
Cell Viability Assay
-
Cell Seeding: KRAS G12C mutant NSCLC cells (e.g., NCI-H358) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor for 72 hours.
-
Viability Measurement: Cell viability is assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the inhibitor for a specified time (e.g., 2, 24 hours), then lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., ERK, AKT) and a loading control (e.g., β-actin).
-
Detection: Proteins are visualized using chemiluminescence, and band intensities are quantified.
In Vivo Tumor Xenograft Study
-
Tumor Implantation: KRAS G12C NSCLC cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered daily via oral gavage.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for pharmacodynamic analysis.
Logical Relationship of Mechanisms
The fundamental mechanism of both inhibitors is to prevent the KRAS G12C protein from adopting its active, signal-transducing conformation. By binding to the inactive GDP-bound state, they disrupt the activation cycle that is essential for oncogenic signaling.
Logical Flow of KRAS G12C Inhibition.
Summary and Conclusion
This guide highlights the current understanding of this compound and sotorasib in the context of NSCLC.
-
Sotorasib is a well-characterized, clinically validated, and FDA-approved KRAS G12C inhibitor. It has demonstrated significant anti-tumor activity in both preclinical NSCLC models and in patients with previously treated KRAS G12C-mutated NSCLC.[1][9][10]
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 5. Item - DataSheet_1_Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models.pdf - Frontiers - Figshare [frontiersin.figshare.com]
- 6. Evaluation of KRASG12C Inhibitor Responses in Novel Murine KRASG12C Lung Cancer Cell Line Models | bioRxiv [biorxiv.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 10. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer | Amgen Inc. [investors.amgen.com]
A Head-to-Head Showdown: Sotorasib vs. Adagrasib for K-Ras(G12C) Cancers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two pioneering covalent inhibitors targeting the once "undruggable" K-Ras(G12C) mutation: sotorasib (AMG 510) and adagrasib (MRTX849).
The advent of these targeted therapies has marked a significant breakthrough in the treatment of various solid tumors, most notably non-small cell lung cancer (NSCLC). Both drugs have demonstrated clinical efficacy, leading to accelerated approvals and offering new hope for patients. This guide delves into the preclinical and clinical data to objectively compare their performance, mechanisms of action, and safety profiles, supported by detailed experimental methodologies.
At a Glance: Key Differences and Similarities
Sotorasib and adagrasib are both orally bioavailable small molecules that irreversibly bind to the mutant cysteine-12 residue of the K-Ras(G12C) protein. This covalent modification locks the oncoprotein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor growth.[1][2] Despite this shared mechanism, key differences in their chemical structures and pharmacokinetic properties lead to distinct clinical profiles.
Preclinical Performance: A Comparative Analysis
Preclinical studies have been instrumental in elucidating the nuanced differences in potency, selectivity, and binding kinetics between sotorasib and adagrasib.
Biochemical and Cellular Potency
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| K-Ras(G12C) Nucleotide Exchange IC50 | ~8.88 nM | Not explicitly stated in direct comparison | [3] |
| RAS Isoform Selectivity | Pan-RAS(G12C) inhibitor (inhibits K-Ras, N-Ras, and H-Ras with G12C mutation) | K-Ras specific | [4][5] |
| Off-Target Cysteine Reactivity | Higher | Lower | [6] |
Adagrasib exhibits strong specificity for the K-Ras isoform, a characteristic attributed to its interaction with the H95 residue in the switch-II pocket.[4][5] In contrast, sotorasib demonstrates a broader inhibitory activity against other RAS isoforms harboring the G12C mutation, such as N-Ras(G12C) and H-Ras(G12C).[4] This difference in selectivity may have implications for both efficacy and potential off-target effects.
Structural Insights into Binding
The distinct binding modes of sotorasib and adagrasib to the switch-II pocket of K-Ras(G12C) have been revealed through X-ray crystallography. Adagrasib's interaction with histidine 95 (H95) is a key differentiator.[4]
-
Sotorasib (PDB: 6OIM) : Binds to the switch-II pocket, inducing a specific conformation.[7]
-
Adagrasib (PDB: 6UT0) : Also binds to the switch-II pocket but establishes a critical interaction with H95, contributing to its K-Ras specificity.[7]
Clinical Efficacy and Safety: A Head-to-Head Look
Clinical trials have provided valuable data on the efficacy and safety of sotorasib and adagrasib, primarily in patients with pre-treated K-Ras(G12C)-mutated non-small cell lung cancer (NSCLC). While direct head-to-head trials are limited, cross-trial comparisons offer insights into their clinical performance.
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Endpoint | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1) | Reference |
| Objective Response Rate (ORR) | 37.1% - 41% | 42.9% | [8] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | 6.5 months | [8] |
| Median Overall Survival (OS) | 12.5 months | 12.6 months | [9] |
| Intracranial (CNS) Activity | Limited data | Shows activity in patients with untreated CNS metastases | [10][11] |
A matching-adjusted indirect comparison of the CodeBreaK 200 and KRYSTAL-12 trials suggested comparable efficacy between sotorasib and adagrasib in previously treated advanced KRAS G12C-mutated NSCLC.[12] However, in patients with baseline brain metastases, progression-free survival point estimates favored sotorasib.[12]
Safety and Tolerability
Both inhibitors share a similar spectrum of side effects, with gastrointestinal issues and hepatotoxicity being the most common.[5] However, some differences in their safety profiles have been noted.
| Adverse Event Profile | Sotorasib | Adagrasib | Reference |
| Common Side Effects | Diarrhea, nausea, fatigue, hepatotoxicity | Diarrhea, nausea, vomiting, fatigue, hepatotoxicity | [5] |
| Hepatotoxicity | Higher rates reported, especially when administered proximal to checkpoint inhibitors.[6] | Distinct hepatotoxicity profile, may be more easily combined with checkpoint inhibitors.[6] | |
| QTc Prolongation | Not a prominent concern | Can cause changes in the heart's electrical activity.[5] |
The differences in off-target cysteine reactivity may contribute to the varied safety profiles, particularly concerning hepatotoxicity.[6]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental methods used to evaluate these inhibitors is crucial for researchers in the field.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of K-Ras(G12C) Inhibitor 9: Cross-Reactivity with RAS Isoforms
A comprehensive guide for researchers and drug development professionals on the selectivity profile of K-Ras(G12C) inhibitor 9, supported by experimental data and detailed protocols.
The discovery of small molecules that can directly target the G12C mutant of K-Ras has marked a significant breakthrough in oncology research. This compound is an allosteric inhibitor that irreversibly binds to the mutant cysteine in K-Ras(G12C), locking the protein in an inactive state.[1] This guide provides a detailed comparison of the cross-reactivity of this compound with other RAS isoforms, based on available experimental data.
Data Presentation: Selectivity of K-Ras(G12C) Inhibitors
The primary mechanism of selectivity for this class of inhibitors is their covalent interaction with the cysteine residue at position 12, which is absent in wild-type RAS proteins.[2][3] The seminal work by Ostrem et al. in Nature (2013) characterized a series of these covalent inhibitors, including compound 9 and the closely related, more potent compound 12.[2] The following table summarizes the selectivity data for compound 12, which is representative of the series, against wild-type K-Ras.
| Compound | Target Protein | % Modification (at 24 hours) | Reference |
| Inhibitor 12 | K-Ras(G12C) | ~95% | Ostrem et al., Nature, 2013[2] |
| Inhibitor 12 | Wild-Type K-Ras | 0% | Ostrem et al., Nature, 2013[2] |
Note: While inhibitor 9 and 12 share the same mechanism of action, the quantitative data presented is for the more potent compound 12 as detailed in the primary literature. The study did not present direct comparative data for inhibitor 9 against H-Ras or N-Ras isoforms.
Experimental Protocols
The assessment of inhibitor selectivity is crucial for the development of targeted therapies. A combination of biochemical and cell-based assays is typically employed to determine the cross-reactivity of K-Ras inhibitors.
Biochemical Assays
1. Intact Protein Mass Spectrometry for Covalent Modification:
This method directly measures the extent and rate of covalent modification of the target protein by the inhibitor.
-
Protein Preparation: Recombinant K-Ras(G12C) and wild-type K-Ras (or other isoforms like H-Ras and N-Ras) are expressed and purified. The proteins are typically loaded with GDP to maintain the inactive conformation, which is preferentially bound by this class of inhibitors.[2]
-
Inhibitor Incubation: The purified RAS protein is incubated with the inhibitor at a specific concentration and for various time points.
-
Mass Spectrometry Analysis: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the protein. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent binding. The percentage of modified protein is quantified over time.[2]
2. Nucleotide Exchange Assays:
These assays measure the inhibitor's effect on the exchange of GDP for GTP, a key step in RAS activation.
-
Principle: The assay monitors the release of a fluorescently labeled GDP analog (e.g., mant-dGDP) from RAS in the presence of a large excess of unlabeled GTP.
-
Procedure: K-Ras(G12C) is pre-loaded with the fluorescent GDP analog. The inhibitor is then added, followed by the addition of unlabeled GTP to initiate the exchange reaction. The decrease in fluorescence over time is measured to determine the nucleotide exchange rate.[2][4]
Cell-Based Assays
1. Cellular Target Engagement Assays:
These assays confirm that the inhibitor can bind to its target in a cellular context.
-
Procedure: Cells expressing K-Ras(G12C) are treated with the inhibitor. The cells are then lysed, and the modification of K-Ras(G12C) is assessed by mass spectrometry or by using a specific antibody that recognizes the inhibitor-bound form of the protein.[5]
2. Downstream Signaling Pathway Analysis:
The functional consequence of inhibitor binding is assessed by measuring the phosphorylation status of downstream effectors of the RAS pathway, such as MEK and ERK.
-
Procedure: K-Ras(G12C) mutant cell lines and control cell lines (e.g., with wild-type K-Ras or other RAS mutations) are treated with the inhibitor. Cell lysates are then analyzed by Western blotting using phospho-specific antibodies for key downstream signaling proteins. A reduction in phosphorylation indicates inhibition of the RAS pathway.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: RAS Signaling Pathway and the Mechanism of this compound.
Caption: Experimental Workflow for Determining K-Ras Inhibitor Selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
Sotorasib vs. Adagrasib: A Comparative Analysis of Progression-Free Survival in KRAS G12C-Mutated NSCLC
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of sotorasib and adagrasib, two targeted therapies for non-small cell lung cancer (NSCLC) with the KRAS G12C mutation. This analysis focuses on progression-free survival (PFS) and other key clinical endpoints, supported by data from pivotal clinical trials.
The KRAS G12C mutation has historically been a challenging target in oncology. The development of covalent inhibitors sotorasib and adagrasib represents a significant advancement in treating patients with NSCLC harboring this specific mutation. Both drugs have undergone extensive clinical evaluation, providing a basis for a detailed comparison of their efficacy and safety profiles.
Efficacy and Progression-Free Survival
While no head-to-head randomized controlled trials have directly compared sotorasib and adagrasib, indirect comparisons and data from their respective pivotal Phase 3 trials, CodeBreaK 200 for sotorasib and KRYSTAL-12 for adagrasib, offer valuable insights into their relative performance.
A matching-adjusted indirect comparison (MAIC) of the CodeBreaK 200 and KRYSTAL-12 trials indicated comparable efficacy between sotorasib and adagrasib in previously treated, advanced KRAS G12C-mutated NSCLC.[1][2][3][4] The analysis showed similar outcomes for progression-free survival (PFS) with a hazard ratio (HR) of 0.93 (95% confidence interval [CI] 0.70–1.22; p = 0.589).[1][3][4] Another comparative analysis drawing from the KRYSTAL-1, CodeBreaK 100, and CodeBreaK 200 trials also suggested a non-significant trend favoring adagrasib in terms of PFS (HR: 0.90; 95% CI: 0.69, 1.19; p = 0.473).[5][6][7]
The pivotal trials for each drug provide specific data on their efficacy when compared to the standard-of-care chemotherapy, docetaxel.
Table 1: Comparison of Progression-Free Survival and Other Efficacy Endpoints
| Endpoint | Sotorasib (CodeBreaK 200)[8][9][10][11] | Adagrasib (KRYSTAL-12)[12][13] |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.5 months |
| PFS Hazard Ratio (vs. Docetaxel) | 0.66 (95% CI: 0.51–0.86) | 0.58 (95% CI: 0.45–0.76) |
| 12-Month PFS Rate | 24.8% | Not Reported |
| 6-Month PFS Rate | Not Reported | 45% |
| Objective Response Rate (ORR) | 28.1% | 32% |
| Median Duration of Response (DoR) | 8.6 months | 8.5 months |
Experimental Protocols
The methodologies of the pivotal Phase 3 trials for sotorasib and adagrasib provide context for the clinical data.
CodeBreaK 200 (Sotorasib)
The CodeBreaK 200 trial was a randomized, open-label, Phase 3 study that evaluated the efficacy and safety of sotorasib compared with docetaxel in patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had progressed after prior platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.[9][11][14] A total of 345 patients were randomized in a 1:1 ratio to receive either sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[9] The primary endpoint was progression-free survival, assessed by blinded independent central review.[9] Crossover from the docetaxel arm to the sotorasib arm was permitted upon confirmed disease progression.[9]
KRYSTAL-12 (Adagrasib)
The KRYSTAL-12 trial was a randomized, open-label, Phase 3 study comparing the efficacy of adagrasib with docetaxel in patients with locally advanced or metastatic NSCLC with a KRAS G12C mutation who had been previously treated with platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy.[12][13][15] The study enrolled 453 patients who were randomized in a 2:1 ratio to receive either adagrasib (600 mg orally twice daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[12][13] The primary endpoint was progression-free survival, as determined by a blinded independent central review.[16] Patients in the docetaxel arm were allowed to cross over to the adagrasib arm upon disease progression.[12][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of KRAS G12C inhibitors and the general workflow of the pivotal clinical trials.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Phase 3 Clinical Trial Workflow.
Safety and Tolerability
A matching-adjusted indirect comparison suggests that sotorasib has a more favorable safety profile than adagrasib, with lower instances of treatment-related adverse events (TRAEs) and TRAEs that led to dose reduction or interruption.[1][2][3]
Table 2: Key Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | Sotorasib (CodeBreaK 200)[11] | Adagrasib (KRYSTAL-1)[7] |
| Any Grade ≥3 TRAE | 33% | 81.9% |
| Diarrhea | 12% | Not specified at Grade ≥3 |
| Alanine Aminotransferase (ALT) Increase | 8% | 5.2% |
| Aspartate Aminotransferase (AST) Increase | 5% | Not specified at Grade ≥3 |
Note: Data for adagrasib is from the KRYSTAL-1 trial as Grade ≥3 TRAE data from KRYSTAL-12 was not detailed in the provided search results.
Conclusion
Sotorasib and adagrasib have demonstrated comparable efficacy in terms of progression-free survival in patients with previously treated KRAS G12C-mutated NSCLC, as suggested by indirect comparisons of their pivotal Phase 3 trials. Both drugs offer a significant improvement over standard chemotherapy. The choice between these agents may be influenced by their differing safety profiles, with sotorasib appearing to have a more favorable tolerability profile in the available comparative analyses. Direct head-to-head trials would be necessary to definitively establish the superior agent. For patients with brain metastases, a subgroup analysis from an indirect comparison suggested that sotorasib may reduce the risk of progression compared to adagrasib.[1][2][3][4] Conversely, adagrasib has shown notable intracranial response rates in patients with central nervous system metastases.[12][15] These nuances are critical for personalized treatment decisions in this patient population.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 10. Sotorasib improves PFS in KRAS G12C-mutated NSCLC [dailyreporter.esmo.org]
- 11. Sotorasib versus docetaxel for previously treated non-small-cell lung cancer with KRASG12C mutation: a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KRYSTAL-12: Adagrasib Significantly Improved PFS, Response in Certain Form of NSCLC [lungcancerstoday.com]
- 13. ilcn.org [ilcn.org]
- 14. onclive.com [onclive.com]
- 15. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
A Comparative Guide to Validating In Vivo Target Engagement of K-Ras(G12C) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that can covalently bind to the mutant cysteine in K-Ras(G12C) has marked a significant breakthrough in oncology, turning a previously "undruggable" target into a tractable one. The subsequent approvals of sotorasib (AMG 510) and adagrasib (MRTX849) have validated this therapeutic approach. For researchers developing novel K-Ras(G12C) inhibitors, such as the hypothetical "Inhibitor 9," demonstrating robust in vivo target engagement is a critical step in preclinical development. This guide provides a framework for comparing a new investigational inhibitor against established alternatives, focusing on the essential experimental data and protocols required to validate its mechanism of action and therapeutic potential in living systems.
The K-Ras(G12C) Signaling Pathway
The K-Ras protein is a GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation impairs GTP hydrolysis, locking K-Ras in a constitutively active state and leading to aberrant activation of downstream pro-survival signaling pathways.[2] The primary effector pathways include the RAF-MEK-ERK (MAPK) pathway, which drives cell cycle progression, and the PI3K-AKT-mTOR pathway, which regulates apoptosis and metabolism.[1] Covalent K-Ras(G12C) inhibitors bind to the mutant cysteine residue when the protein is in its inactive, GDP-bound state, trapping it and preventing downstream signaling.[1]
Comparative In Vivo Performance of K-Ras(G12C) Inhibitors
Validating a novel inhibitor requires benchmarking its performance against established compounds. Sotorasib and Adagrasib are the primary comparators due to their FDA-approved status and extensive preclinical and clinical data. The following table summarizes key in vivo data for these inhibitors, with placeholder columns for the experimental "Inhibitor 9."
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Inhibitor 9 (Hypothetical) |
| Target | K-Ras(G12C) | K-Ras(G12C) | K-Ras(G12C) |
| Binding Mechanism | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible |
| Animal Model | NCI-H358 (NSCLC) CDX | MIA PaCa-2 (Pancreatic) CDX | User to specify model |
| Dosing Regimen | 100 mg/kg, QD, Oral | 100 mg/kg, QD, Oral | User to specify regimen |
| Tumor Growth | Regression | Regression | User to provide data |
| Target Engagement | Durable suppression of MAPK pathway | Nearly complete engagement of K-Ras(G12C) | User to provide data |
| Key PK Parameter | Orally bioavailable across species[3] | Long half-life (~24 hours), extensive tissue distribution[4] | User to provide data |
| Combination Synergy | Effective with checkpoint inhibitors and MEK inhibitors[1][5] | Effective with SHP2 and EGFR inhibitors[6][7] | User to provide data |
Experimental Workflow for In Vivo Target Engagement Validation
A systematic workflow is crucial for generating reliable and comparable data. The process begins with establishing robust animal models and progresses through dosing, sample collection, and bioanalysis to correlate drug exposure with target modulation and anti-tumor efficacy.
Detailed Experimental Protocols
-
Cell Lines and Culture: Use a K-Ras(G12C) mutant human cancer cell line such as NCI-H358 (NSCLC) or MIA PaCa-2 (pancreatic). Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Strain: Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice) to prevent graft rejection.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitoring and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 mice per group).
-
Sample Collection: In a satellite group of tumor-bearing mice, collect blood samples (approx. 50 µL) via tail vein or retro-orbital bleed at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Extract the inhibitor from plasma using protein precipitation (e.g., with acetonitrile). Analyze the concentration of the inhibitor using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using non-compartmental analysis software.
-
Tumor Harvesting: At the end of the efficacy study or at specific time points post-dose in a separate cohort, euthanize mice and excise tumors.
-
Lysate Preparation: Immediately snap-freeze tumors in liquid nitrogen. Pulverize the frozen tissue and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK (a proximal biomarker of K-Ras pathway activity) and total ERK overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
Normalize p-ERK levels to total ERK to determine the extent of target engagement.
-
Logical Framework for Comparative Validation
The ultimate goal is to determine if "Inhibitor 9" offers a superior or differentiated profile compared to existing therapies. This involves a logical assessment of its efficacy, safety, and mechanism of action.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking K-Ras(G12C) Inhibitor 9 Against Next-Generation Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the previously "undruggable" K-Ras(G12C) mutation has marked a paradigm shift in oncology. The early prototype, K-Ras(G12C) inhibitor 9, demonstrated the feasibility of covalently targeting the mutant cysteine residue. This guide provides an objective comparison of inhibitor 9 against the next-generation inhibitors that have since reached the clinic and advanced in development: sotorasib (AMG 510), adagrasib (MRTX849), and the emerging divarasib (GDC-6036). This comparison is based on publicly available preclinical data to inform further research and development in this critical area of cancer therapeutics.
Data Presentation: Quantitative Comparison of K-Ras(G12C) Inhibitors
The following tables summarize the biochemical and cellular potency, as well as the in vivo efficacy of this compound and its next-generation counterparts. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Target | Biochemical Assay (IC50/Kd) | Cellular Assay (IC50) | Cell Line(s) | Reference(s) |
| This compound | K-Ras(G12C) | Kd: 92 µM | 39.56 - 66.02 µM | H2122, H358, H460 | [1] |
| Sotorasib (AMG 510) | K-Ras(G12C) | IC50: 0.0089 µM (Nucleotide Exchange) | 0.004 - 0.032 µM | Various KRAS G12C cell lines | [2][3] |
| Adagrasib (MRTX849) | K-Ras(G12C) | IC50: 5 nM (Cellular pERK) | 10 - 973 nM (2D); 0.2 - 1042 nM (3D) | H358, MIA PaCa-2, various others | [4][5][6] |
| Divarasib (GDC-6036) | K-Ras(G12C) | Sub-nanomolar IC50 | Not explicitly stated, but noted as 5-20x more potent than sotorasib and adagrasib | H2122 | [7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Type Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | Not explicitly reported in preclinical in vivo studies | Not available | Not available | |
| Sotorasib (AMG 510) | NSCLC, Pancreatic Cancer | 10 mg/kg, daily, oral | Tumor regression | [8] |
| Adagrasib (MRTX849) | NSCLC, Colorectal Cancer, Pancreatic Cancer | 100 mg/kg, daily, oral | Pronounced tumor regression in 65% of models | [6] |
| Divarasib (GDC-6036) | NSCLC, Colorectal Cancer | ≤400mg, daily, oral | Complete tumor growth inhibition | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Biochemical Assay: KRAS(G12C) Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock K-Ras(G12C) in its inactive, GDP-bound state by preventing the exchange for GTP.
-
Reagents and Materials:
-
Recombinant human KRAS(G12C) protein
-
BODIPY-GDP (fluorescently labeled GDP)
-
GTP
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 10 mM MgCl2)
-
Test inhibitors dissolved in DMSO
-
384-well low-volume black plates
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare a master mix of KRAS(G12C) pre-loaded with BODIPY-GDP in the assay buffer.
-
Dispense the KRAS(G12C)-BODIPY-GDP complex into the wells of the 384-well plate.
-
Add the test inhibitors at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of GTP and SOS1 to each well.
-
Immediately begin kinetic measurement of the fluorescence signal (Excitation: ~485 nm, Emission: ~515 nm) over a time course (e.g., 30-60 minutes).
-
The rate of fluorescence decrease is proportional to the rate of nucleotide exchange. A slower rate in the presence of the inhibitor indicates its potency in locking KRAS(G12C) in the GDP-bound state.
-
Calculate IC50 values by plotting the rate of exchange against the inhibitor concentration.
-
Cellular Assay: Cell Proliferation (CellTiter-Glo®)
This assay determines the effect of the inhibitors on the viability of cancer cell lines harboring the K-Ras(G12C) mutation.
-
Reagents and Materials:
-
K-Ras(G12C) mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer.
-
-
Procedure:
-
Seed the K-Ras(G12C) mutant cells in the 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitors. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO control and determine IC50 values by plotting viability against inhibitor concentration.
-
In Vivo Efficacy: Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of K-Ras(G12C) inhibitors in a mouse model.
-
Reagents and Materials:
-
K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
Test inhibitor formulated for oral gavage
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously implant a suspension of K-Ras(G12C) mutant cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., via oral gavage) at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume (e.g., using calipers) and body weight at regular intervals (e.g., 2-3 times per week).
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to K-Ras(G12C) and its inhibition.
Caption: The K-Ras signaling pathway, initiated by Receptor Tyrosine Kinases (RTKs), leads to cell proliferation and survival.
Caption: Mechanism of covalent inhibition of K-Ras(G12C).
Caption: A typical experimental workflow for evaluating K-Ras(G12C) inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 8. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Durability of Response to K-Ras(G12C) Inhibitors
The development of inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for patients with various solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] This guide provides a comparative assessment of the durability of response to prominent K-Ras(G12C) inhibitors, focusing on key clinical data and the underlying mechanisms of resistance that ultimately limit their long-term efficacy.
Overview of K-Ras(G12C) Inhibitors
The two most advanced and FDA-approved K-Ras(G12C) inhibitors are Sotorasib (AMG 510) and Adagrasib (MRTX849).[3] Both are covalent inhibitors that bind to the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive, GDP-bound state.[2][4] This action blocks downstream signaling through pathways like MAPK and PI3K, thereby inhibiting cell proliferation.[2][5] More recently, a new generation of inhibitors, including divarasib, LY3537982, and elironrasib, have shown promise in clinical trials.[6][7][8]
Comparative Efficacy and Durability
The durability of response to K-Ras(G12C) inhibitors is a critical factor in their clinical utility. The following tables summarize key efficacy and durability data from pivotal clinical trials for Sotorasib and Adagrasib in previously treated KRAS G12C-mutated NSCLC.
Table 1: Sotorasib (CodeBreaK 100 & 200 Trials) - Efficacy in NSCLC
| Endpoint | CodeBreaK 100 (Phase II) | CodeBreaK 200 (Phase III) |
| Objective Response Rate (ORR) | 37.1% | 28.1% |
| Disease Control Rate (DCR) | 80.6% | 72.8%[8] |
| Median Duration of Response (mDoR) | 11.1 months[9] | 12.3 months[8] |
| Median Progression-Free Survival (mPFS) | 6.8 months[3] | 5.6 months |
| Median Overall Survival (mOS) | 12.5 months[3] | 10.6 months |
Data from previously treated patients with KRAS G12C-mutated advanced NSCLC.
Table 2: Adagrasib (KRYSTAL-1 Trial) - Efficacy in NSCLC
| Endpoint | KRYSTAL-1 (Phase II) |
| Objective Response Rate (ORR) | 42.9%[3] |
| Disease Control Rate (DCR) | Not Reported |
| Median Duration of Response (mDoR) | 8.5 months[10] |
| Median Progression-Free Survival (mPFS) | 6.5 months[3] |
| Median Overall Survival (mOS) | 12.6 months[3] |
| 2-Year Overall Survival Rate | ~31%[11] |
Data from previously treated patients with KRAS G12C-mutated advanced NSCLC.
A long-term follow-up of the KRYSTAL-1 study showed that adagrasib demonstrated durable clinical activity, with a median overall survival of 14.1 months and approximately one in three patients alive at the 2-year mark.[11] The median duration of response in this longer follow-up was reported to be 12.4 months.[11] Cross-trial comparisons should be made with caution due to differences in study populations and designs. However, both sotorasib and adagrasib show meaningful clinical activity, though responses are not always durable, with median progression-free survival remaining under 7 months.[3][4]
Newer agents like elironrasib are showing promising durability, with a median duration of response of 11.2 months in patients who had previously progressed on a KRAS(OFF) G12C inhibitor.[7]
Mechanisms of Resistance
The emergence of resistance is a significant challenge to the long-term efficacy of K-Ras(G12C) inhibitors.[12] Resistance mechanisms can be broadly categorized as "on-target" (involving the KRAS protein itself) or "off-target" (bypassing the need for KRAS signaling).[5]
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[5]
-
Increased KRAS G12C Output: Feedback reactivation of growth factor receptors can lead to an increased production of the active, GTP-bound form of KRAS G12C, overwhelming the inhibitor.[5]
Off-Target Resistance:
-
Bypass Signaling: Activation of other oncogenes in the same or parallel pathways, such as NRAS, BRAF, or MET, can reactivate downstream signaling cascades like the MAPK pathway, rendering the inhibition of KRAS G12C ineffective.[5][13]
-
Histologic Transformation: In some cases, the tumor cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma, a process known as histologic transformation, which can lead to resistance.[14]
-
Loss of Tumor Suppressor Genes: Loss-of-function mutations in tumor suppressor genes like PTEN can also contribute to resistance.[5]
The diagram below illustrates the primary signaling pathway and points of resistance.
Caption: KRAS signaling pathway and mechanisms of resistance to G12C inhibitors.
Experimental Protocols
The clinical data presented in this guide are primarily derived from multicenter, single-arm, or randomized controlled trials. The general methodology for these trials is outlined below.
General Clinical Trial Protocol for K-Ras(G12C) Inhibitors
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring a KRAS G12C mutation, who have progressed on prior standard therapies.
-
Study Design: Phase I (dose-escalation and -expansion) to determine safety and recommended Phase II dose, followed by Phase II (single-arm) or Phase III (randomized controlled) to evaluate efficacy.
-
Treatment: Patients receive the investigational K-Ras(G12C) inhibitor (e.g., Sotorasib 960 mg once daily or Adagrasib 600 mg twice daily) orally.
-
Efficacy Assessment: Tumor assessments are performed at baseline and typically every 6 weeks. Response is evaluated by independent central review using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Endpoints:
-
Primary: Objective Response Rate (ORR).
-
Secondary: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
-
The workflow for assessing the durability of response in these trials is depicted in the following diagram.
Caption: Workflow for assessing the durability of response in clinical trials.
Future Directions and Combination Strategies
To overcome resistance and improve the durability of response, combination therapies are being actively investigated.[15] Strategies include combining K-Ras(G12C) inhibitors with:
-
Other MAPK pathway inhibitors (e.g., MEK or SHP2 inhibitors) to prevent pathway reactivation.[16]
-
Upstream inhibitors (e.g., EGFR antibodies like cetuximab), particularly in colorectal cancer.[3]
-
Immunotherapy (e.g., PD-1/PD-L1 inhibitors) to enhance the anti-tumor immune response.[17]
These combination approaches aim to create a more profound and durable anti-tumor effect by targeting multiple nodes in the cancer signaling network.[15][18]
References
- 1. scispace.com [scispace.com]
- 2. The Future of KRAS Targeting Cancer Therapies Beyond G12C [delveinsight.com]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. KRAS G12C Inhibitors: Durability of Response, Efficacy in Combination, in NSCLC - The ASCO Post [ascopost.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Flipping the Switch: New Moffitt Research Offers 2 Ways To Outsmart Drug Resistance in Lung Cancer | Moffitt [moffitt.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling K-Ras(G12C) Inhibitor 9
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling K-Ras(G12C) inhibitor 9. Adherence to these protocols is essential to ensure personal safety and maintain a secure research environment.
This compound is a potent, allosteric inhibitor that irreversibly binds to the mutant K-Ras(G12C) protein, a key driver in various cancers. Its mechanism of action involves locking the oncoprotein in an inactive, GDP-bound state, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. Given its cytotoxic nature and chemical properties, including the presence of chlorine and iodine, stringent safety measures are imperative during handling, storage, and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Two pairs of powder-free nitrile gloves, compliant with ASTM D6978-05 standards. Change outer gloves immediately if contaminated. - Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric. - Eye Protection: Chemical splash goggles or a full-face shield. - Respiratory Protection: A fit-tested N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. |
| Preparing and Handling Solutions | - Gloves: Two pairs of powder-free nitrile gloves. - Gown: Disposable, solid-front, back-closing gown. - Eye Protection: Chemical splash goggles. A face shield is recommended if there is a risk of splashing. - Work Area: All manipulations should be performed within a certified chemical fume hood. |
| General Laboratory Operations | - Standard laboratory coat, safety glasses with side shields, and single-pair nitrile gloves. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow institutional procedures for damaged chemical packages.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The compound should be stored at -20°C for long-term stability.
-
Clearly label the storage location with appropriate hazard warnings.
Preparation of Stock Solutions:
-
All procedures involving the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Before weighing, ensure all necessary PPE is correctly donned.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the inhibitor to avoid aerosolization of the powder.
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use:
-
When diluting stock solutions or adding the inhibitor to experimental systems, always work within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the inhibitor.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Due to the presence of halogenated compounds (chlorine and iodine), this waste stream must be segregated from non-halogenated solvent waste.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination Procedures:
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by first rinsing with a suitable solvent (one in which the inhibitor is soluble, like ethanol or acetone, if compatible with the material) to remove the bulk of the compound, followed by washing with a laboratory detergent and rinsing thoroughly with water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Work Surfaces: Decontaminate work surfaces within the chemical fume hood by wiping with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as solid hazardous waste.
-
Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material. For small spills, gently wipe the area from the outside in with a cloth dampened with a detergent solution. For larger spills, use a chemical spill kit. All materials used for cleanup must be disposed of as hazardous waste.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the inhibitor's context and safe handling, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: K-Ras(G12C) Signaling Pathway and Inhibitor Action.
Caption: Safe Handling Workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
